Strategic Utilization of (8-Methoxyquinolin-5-yl)methanamine (CAS 886496-57-7) in Contemporary Medicinal Chemistry: A Technical Guide
Executive Summary In modern drug discovery, the selection of bifunctional building blocks is paramount for the rapid generation of high-quality screening libraries. (8-Methoxyquinolin-5-yl)methanamine (CAS 886496-57-7) r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the selection of bifunctional building blocks is paramount for the rapid generation of high-quality screening libraries. (8-Methoxyquinolin-5-yl)methanamine (CAS 886496-57-7) represents a privileged scaffold that bridges robust synthetic tractability with validated pharmacological target engagement. By combining the well-documented pharmacophoric properties of the 8-methoxyquinoline core with the synthetic versatility of a 5-aminomethyl handle, this compound serves as a critical intermediate in the development of novel anti-infectives, kinase inhibitors, and epigenetic modulators.
This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and field-proven synthetic methodologies associated with this molecule, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
Understanding the physicochemical parameters of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of (8-Methoxyquinolin-5-yl)methanamine:
Property
Value
Chemical Name
(8-Methoxyquinolin-5-yl)methanamine
CAS Number
886496-57-7
Molecular Formula
C₁₁H₁₂N₂O
Molecular Weight
188.23 g/mol
SMILES
COc1ccc(CN)c2cccnc12
Hydrogen Bond Donors
1 (Primary amine)
Hydrogen Bond Acceptors
3 (Quinoline N, Methoxy O, Amine N)
Topological Polar Surface Area (TPSA)
~48.4 Ų
Structural Causality in Drug Design
As an application scientist, it is critical to view this molecule not as a static chemical, but as a dynamic participant in target engagement:
The 8-Methoxy Group: Acts as an electron-donating group (EDG) that increases the electron density of the quinoline ring. Biologically, the methoxy oxygen serves as a critical hydrogen-bond acceptor, which has been shown to enhance residence time in the active sites of bacterial enzymes and modulate heme-binding in Plasmodium species ([1]).
The 5-Aminomethyl Group: The methylene spacer (–CH₂–) insulates the primary amine from the aromatic system, resulting in an aliphatic amine with a pKa of ~9.5. This prevents the electron-withdrawing effect of the quinoline ring from deactivating the amine, ensuring it remains a highly potent nucleophile for downstream couplings.
The primary utility of (8-Methoxyquinolin-5-yl)methanamine lies in its ability to undergo rapid functionalization. While reductive amination and urea formation are common, amide coupling remains the most critical workflow.
For sterically hindered or electronically deactivated carboxylic acids, traditional EDC/HOBt protocols often fail. In these scenarios, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice ([2]).
Causality in Experimental Design
Why HATU? HATU contains a 1-hydroxy-7-azabenzotriazole (HOAt) moiety. The neighboring group effect of the pyridine nitrogen in HOAt accelerates the reaction and suppresses epimerization far better than standard HOBt ([2]).
Why Pre-activate? If the amine is added simultaneously with the carboxylic acid and HATU, the highly nucleophilic primary amine of (8-Methoxyquinolin-5-yl)methanamine will attack the uronium salt of HATU directly. This forms a stable, unreactive guanidinium byproduct, destroying the yield. Pre-activation ensures the HATU is entirely consumed to form the OAt-active ester before the amine is introduced ([2]).
This protocol is designed as a self-validating system; visual cues (color changes, TLC progression) confirm the success of each step.
Reagent Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1–0.5 M concentration under an inert nitrogen atmosphere.
Pre-Activation: Cool the reaction vessel to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir at 0 °C for 15–30 minutes. Validation: The solution typically turns a distinct yellow/orange, indicating the formation of the OAt-active ester.
Nucleophilic Addition: Add (8-Methoxyquinolin-5-yl)methanamine (1.1 eq) dropwise as a solution in a minimal volume of anhydrous DMF.
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–18 hours. Monitor progression via LC-MS or TLC until the active ester is fully consumed.
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine.
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash column chromatography (typically utilizing a DCM/MeOH gradient).
Workflow for HATU-mediated amide coupling with (8-Methoxyquinolin-5-yl)methanamine.
Pharmacological Applications & Target Engagement
The derivatization of (8-Methoxyquinolin-5-yl)methanamine opens pathways to several high-value therapeutic targets.
Antimicrobial & Antimalarial Development
The 8-methoxyquinoline scaffold is foundational to numerous anti-infective agents. Recent structure-activity relationship (SAR) studies on quinoline-5-sulfonamides and 5-substituted 8-methoxyquinolines demonstrate potent activity against multidrug-resistant strains, including MRSA and Plasmodium falciparum ([1]). The methoxy group enhances lipophilicity and target residence time, while the 5-position substitution directs the molecule into the active site of bacterial enzymes (e.g., DNA gyrase) or disrupts hemozoin formation in malaria parasites.
Kinase Inhibition (p38 MAPK)
The 5-aminomethylquinoline motif is frequently utilized to construct hinge-binding kinase inhibitors. For example, in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, the quinoline nitrogen acts as a crucial hydrogen bond acceptor interacting with the kinase hinge region (specifically Met109). The 5-aminomethyl linker provides the necessary flexibility and vector to direct bulky substituents (such as biphenyl-carboxamides) into the adjacent hydrophobic pocket, effectively blocking ATP binding and halting downstream pro-inflammatory signaling ([3]).
p38 MAPK signaling inhibition by quinoline-5-methanamine derivatives.
References
Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015. Available at:[Link]
Zięba, A., et al. "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." Molecules, 2024. Available at:[Link]
"5'-carbamoyl-2'-methyl-1,1'-biphenyl-4-carboxamide derivatives and their use as p38 kinase inhibitors." Patent WO2003032970A1.
Biological Activity of 8-Methoxyquinoline-5-methanamine Derivatives
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 8-methoxyquinoline-5-methanamine and its derivatives. Technical Guide for Drug Develop...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 8-methoxyquinoline-5-methanamine and its derivatives.
Technical Guide for Drug Development & Medicinal Chemistry
Executive Summary & Pharmacophore Analysis
The 8-methoxyquinoline-5-methanamine scaffold represents a distinct pharmacological class derived from the quinoline core. Unlike its parent compound 8-hydroxyquinoline (8-HQ) , which acts primarily via metal chelation (Cu²⁺/Zn²⁺ sequestration), the 8-methoxy derivative is "capped" at the oxygen position. This structural modification abolishes metal binding, shifting the mechanism of action toward DNA intercalation , topoisomerase inhibition , and receptor modulation .
The 5-methanamine (aminomethyl,
) moiety at the C5 position serves as a critical "basic handle." It improves aqueous solubility, facilitates lysosomal accumulation (ion trapping), and allows for the synthesis of diverse Mannich base derivatives with potent antibacterial, anticancer, and herbicidal properties.
Structural Distinction[1]
8-Hydroxyquinoline (8-HQ): Metal Chelator (Bidentate).[1] Bacteriostatic.
5-Methanamine Substituent: Provides a reactive nucleophile for derivatization (e.g., sulfonamides, amides) and enhances interaction with the phosphate backbone of DNA.
Structure-Activity Relationship (SAR)
The biological efficacy of this scaffold is governed by three specific regions.
Figure 1: SAR analysis of the 8-methoxyquinoline-5-methanamine scaffold highlighting the functional role of key substituents.
Spectrum of Biological Activity[3][4]
Antibacterial & Antifungal Activity
Derivatives of 8-methoxyquinoline-5-methanamine, particularly Mannich bases and amino-acid conjugates , exhibit broad-spectrum activity.
Mechanism: Unlike 8-HQ, which starves bacteria of essential metals, 8-methoxy derivatives likely act via DNA gyrase inhibition or intercalation . The cationic ammonium group (at physiological pH) interacts with the anionic bacterial cell wall and DNA.
Key Insight: The 5-aminomethyl group is often further functionalized (e.g., with sulfonamides) to mimic p-aminobenzoic acid (PABA), potentially inhibiting folate synthesis in a dual-action mechanism.
Anticancer Potential (MDR Reversal)
The 5-methanamine handle allows for the attachment of bulky lipophilic groups that interact with P-glycoprotein (P-gp) .
Activity: 8-methoxyquinoline-5-sulfonamides have shown cytotoxicity against HCT116 (colon cancer) and HeLa cell lines.
Mechanism: The planar quinoline ring intercalates into DNA, arresting the cell cycle at the G2/M phase . The 8-methoxy group prevents metabolic glucuronidation at the O-position, increasing the drug's half-life compared to phenolic analogs.
Herbicidal Activity
A specific derivative, 8-methoxyquinoline-5-amino acetic acid (glycine conjugate), has demonstrated significant herbicidal activity.
Application: Post-emergence weed control.
Mechanism: Likely interference with plant amino acid biosynthesis or photosystem electron transport, facilitated by the quinoline ring's redox properties.
Mechanism of Action: The "Non-Chelating" Pathway
Since the 8-methoxy group blocks the metal-binding site, the biological effects are distinct from classical ionophores.
Figure 2: Cellular mechanism of action emphasizing the role of the protonated 5-methanamine group.
Experimental Protocols
Synthesis of 5-Aminomethyl-8-methoxyquinoline (Protocol)
Rationale: Direct chloromethylation of 8-methoxyquinoline is difficult due to electronic effects. The preferred route is via the Mannich reaction on 8-hydroxyquinoline followed by O-methylation, or reduction of a 5-cyano/nitro intermediate.
Method A: Reduction of 5-Nitro-8-methoxyquinoline
Precursor: Dissolve 5-nitro-8-methoxyquinoline (1.0 eq) in ethanol.
Catalyst: Add 10% Pd/C (5 wt%) or Sn/HCl for chemical reduction.
Hydrogenation: Stir under
atmosphere (30 psi) for 4 hours.
Workup: Filter catalyst through Celite. Evaporate solvent.[3]
Conversion to Methanamine: Note: This yields the 5-amino (aniline). To get 5-aminomethyl (-CH2NH2), use the Mannich route below.
Preparation: Dissolve derivative in DMSO (stock 10 mg/mL).
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512
g/mL to 0.5 g/mL.
Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to
McFarland standard ( CFU/mL). Dilute 1:100.
Incubation: Add 100
L inoculum to 100 L drug solution in 96-well plates. Incubate at 37°C for 18–24 hours.
Readout: MIC is the lowest concentration with no visible growth (turbidity).
Control: Use Ciprofloxacin as positive control; DMSO as negative.
Cytotoxicity Assay (MTT)
Seeding: Plate HCT116 cells (
cells/well) in 96-well plates. Incubate 24h.
Treatment: Treat with graded concentrations of 8-methoxyquinoline derivative (0.1–100
M) for 48h.
Labeling: Add MTT reagent (5 mg/mL in PBS) for 4h.
Solubilization: Dissolve formazan crystals in DMSO.
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Summary Data Table
Derivative Class
Substituent (R) at C5
Primary Target
Activity ( / MIC)
Key Reference
Parent
DNA / Cell Wall
MIC: 12.5 g/mL (S. aureus)
[1]
Sulfonamide
Topoisomerase II
: 0.54 M (HCT116)
[2]
Glycine Conj.
*
Plant Photosystem
Herbicidal (Qualitative)
[3]
Nitro Precursor
(at C5)
Fungal Cell Wall
MIC: 25 g/mL (A. niger)
[1]
*Note: Glycine conjugate derived from 5-amino analog, listed for comparative scaffold activity.
Future Outlook
The 8-methoxyquinoline-5-methanamine scaffold is underutilized compared to its 8-hydroxy counterpart. Future development should focus on:
Neuroprotection: The high lipophilicity of the 8-methoxy core suggests excellent blood-brain barrier permeability, making it a candidate for targeting neuro-inflammation if coupled with antioxidant moieties.
Metabolic Stability: Unlike Primaquine (metabolized rapidly), the 5-substituted 8-methoxy scaffold resists rapid oxidative deamination, offering a longer half-life.
References
Obaleye, J. A., et al. (2014). "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities." International Journal of Applied Research and Technology. Link
Zieba, A., et al. (2014). "Synthesis and biological activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer." Journal of Medicinal Chemistry. Link
Owolabi, B. J., et al. (2015). "Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and Its Herbicidal Potential." Journal of Advance Research in Applied Science. Link
Sigma-Aldrich. (2024). "8-Amino-5-methoxyquinoline: Chen Auxiliary."[4] Product Specification & Applications. Link
Collis, M., et al. (2023). "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules. Link
5-aminomethyl-8-methoxyquinoline structure and molecular weight
Structure, Synthesis, and Molecular Characterization Part 1: Executive Summary & Structural Identification[1] 5-Aminomethyl-8-methoxyquinoline is a bioactive heterocyclic building block belonging to the quinoline family....
Author: BenchChem Technical Support Team. Date: March 2026
Structure, Synthesis, and Molecular Characterization
Part 1: Executive Summary & Structural Identification[1]
5-Aminomethyl-8-methoxyquinoline is a bioactive heterocyclic building block belonging to the quinoline family.[1][2][3] It is structurally characterized by a quinoline core substituted with a methoxy group (–OCH₃) at the C8 position and an aminomethyl group (–CH₂NH₂) at the C5 position.[1]
This molecule represents a critical scaffold in medicinal chemistry, particularly in the development of metal-chelating agents , neuroprotective drugs , and OLED (Organic Light-Emitting Diode) materials .[1][2] Its structural duality—combining the lipophilic, electron-rich 8-methoxyquinoline core with the hydrophilic, basic 5-aminomethyl arm—allows it to serve as a versatile bidentate or tridentate ligand in coordination chemistry.[1][2]
Part 2: Structural Analysis & Pharmacophore Mapping[1]
The molecule's reactivity and biological profile are dictated by three distinct functional zones. Understanding these zones is essential for designing derivatives or optimizing synthetic routes.[1]
Role: Provides π-π stacking interactions with biological targets (e.g., DNA base pairs) and dictates the UV-Vis absorption profile (typically absorbing in the 250–350 nm range).[1][2]
The 8-Methoxy Group (Electronic Modulator)[1][2]
Nature: Electron-donating group (EDG) via resonance.[1][2]
Role: Increases electron density in the quinoline ring, particularly at the C5 and C7 positions, making the ring more susceptible to electrophilic aromatic substitution (EAS) during synthesis.[1] It also acts as a weak hydrogen bond acceptor.[1]
The 5-Aminomethyl Arm (The "Warhead")[1][2]
Nature: Primary aliphatic amine attached via a methylene linker.[1]
Role: The primary site for covalent modification (e.g., amide coupling) or ionic interaction.[1] In coordination chemistry, the nitrogen of this group can cooperate with the quinoline nitrogen to form stable 5- or 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺).[1][2]
Structural Topology Diagram
The following diagram illustrates the functional connectivity and electronic influence within the molecule.
Figure 1: Functional topology of 5-aminomethyl-8-methoxyquinoline, highlighting the electronic activation by the methoxy group and the chelation potential of the nitrogen centers.[1][2]
Part 3: Synthesis Methodologies
Since 5-aminomethyl-8-methoxyquinoline is often a research intermediate rather than a bulk commodity, it is typically synthesized via functionalization of 8-methoxyquinoline .[1][2] The most robust route involves Chloromethylation (Blanc Reaction) followed by Amination .[1]
Route A: The Chloromethylation-Amination Pathway (Recommended)[1][2]
This pathway is preferred for its high yield and the stability of the intermediates.
Step 1: Synthesis of 8-Methoxyquinoline
If not purchased, it is synthesized from 8-hydroxyquinoline.[1][2][3][4]
Note: The methoxy group directs the electrophile to the para-position (C5) relative to itself.[1]
Step 3: Amination (Gabriel Synthesis)
Direct reaction with ammonia often leads to over-alkylation (secondary/tertiary amines).[1][2] The Gabriel synthesis ensures a primary amine.
Sub-step 3a: React 5-chloromethyl-8-methoxyquinoline with Potassium Phthalimide in DMF (100°C, 2h).
Sub-step 3b: Deprotection using Hydrazine Hydrate in Ethanol (Reflux, 2h).[1]
Final Product:5-Aminomethyl-8-methoxyquinoline .
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic pathway from the commercially available 8-hydroxyquinoline to the target amine.[1][2][6]
Part 4: Applications & Significance[1]
Medicinal Chemistry (Neuroprotection)
Derivatives of 8-hydroxyquinoline (8-HQ) are known chelators of copper and zinc, metals implicated in Alzheimer’s disease (AD) aggregation pathways.[1][2]
Mechanism: The 5-aminomethyl variant acts as an "ionophore," transporting metals across the Blood-Brain Barrier (BBB).[1][2]
Modification: The primary amine allows for the attachment of peptide vectors or other pharmacophores to improve targeting.
Coordination Chemistry & OLEDs
Ligand Behavior: The N,O-donor set (if demethylated back to OH) or the N,N-donor set (quinoline N + side chain N) forms stable complexes with Al(III) and Zn(II).[1][2]
OLEDs: 5-substituted quinolates exhibit shifted emission spectra (typically green/yellow) compared to unsubstituted Alq3, allowing for color tuning in organic light-emitting diodes.[1][2]
Biological Probes
The aminomethyl group serves as a handle for attaching fluorophores. The methoxy-quinoline core itself is fluorescent, making this molecule a useful "turn-on" sensor for metal ions (e.g., Zn²⁺ sensing in biological fluids).[1][2]
References
Synthesis of 8-Methoxyquinoline Derivatives
Title: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.[1][2][3][4]
Source: ResearchGate / Journal of Advance Research in Applied Science.[1]
URL:
Aminomethylation of Quinoline Scaffolds
Title: Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.[1]
8-methoxyquinoline scaffold in drug discovery research
The 8-Methoxyquinoline Scaffold: A Privileged Architecture for Next-Generation Therapeutics Executive Summary The 8-methoxyquinoline (8-OMeQ) scaffold represents a pivotal structural evolution in medicinal chemistry, dis...
Author: BenchChem Technical Support Team. Date: March 2026
The 8-Methoxyquinoline Scaffold: A Privileged Architecture for Next-Generation Therapeutics
Executive Summary
The 8-methoxyquinoline (8-OMeQ) scaffold represents a pivotal structural evolution in medicinal chemistry, distinct from its parent 8-hydroxyquinoline (8-HQ) and the classical quinoline pharmacophores. While 8-HQ is renowned for non-specific metal chelation, the O-methylation at the C-8 position drastically alters the physicochemical landscape—masking the phenolic hydroxyl to modulate lipophilicity, prevent indiscriminate metallo-toxicity, and introduce specific steric/electronic vectors for target engagement.
This guide analyzes the 8-OMeQ scaffold’s dominance in fourth-generation fluoroquinolones (e.g., Moxifloxacin) and its emerging utility in oncology as a Topoisomerase poison. We provide validated synthetic protocols, mechanistic insights into the "methoxy effect," and actionable data for drug discovery professionals.
Structural Biology & Pharmacophore Analysis
The transition from a C-8 hydrogen or halogen to a C-8 methoxy group is not merely a lipophilic adjustment; it is a functional determinant of target residence time and resistance suppression .
The "Methoxy Effect" in Fluoroquinolones
In fluoroquinolone antibiotics, the C-8 position is critical.[1][2] Early generations (e.g., Ciprofloxacin) possessed a C-8 H. Later generations introduced C-8 halogens (Cl, F) to improve potency but incurred significant phototoxicity (generation of reactive oxygen species upon UV exposure).
The introduction of the 8-methoxy group solved two critical problems:
Dual Targeting: It facilitates simultaneous binding to DNA Gyrase (primary target in Gram-negatives) and Topoisomerase IV (primary target in Gram-positives). This "dual-targeting" mechanism makes it statistically harder for bacteria to develop resistance, as two simultaneous mutations would be required.
Photostability: The electron-donating methoxy group stabilizes the quinolone core against UV-induced degradation, significantly reducing phototoxic side effects compared to the 8-fluoro/chloro analogs (e.g., Sparfloxacin).
Table 1: Comparative SAR of C-8 Substituents in Quinolones
C-8 Substituent
Representative Drug
Gram (+) Potency
Anaerobic Activity
Phototoxicity Risk
Resistance Profile
Hydrogen (-H)
Ciprofloxacin
Moderate
Low
Low
High (Single mutation)
Fluorine (-F)
Sparfloxacin
High
Moderate
High
Moderate
Chlorine (-Cl)
Clinafloxacin
Very High
High
High
Moderate
Methoxy (-OMe)
Moxifloxacin
Superior
High
Low
Low (Dual Targeting)
Therapeutic Applications & Mechanism of Action[3][4][5][6][7]
A. Antibiotics: The Mutant Selection Window
The 8-OMeQ scaffold minimizes the "Mutant Selection Window" (MSW). By equalizing affinity for both Gyrase and Topo IV, the 8-OMeQ moiety ensures that even if a bacterium mutates one enzyme, the drug remains lethal via the other.
Mechanistic Pathway (DOT Visualization):
Caption: Dual-targeting mechanism of 8-methoxyquinolones preventing resistance emergence via simultaneous inhibition of Gyrase and Topo IV.[1]
B. Oncology: Intercalation and Topoisomerase II Inhibition
Beyond antibiotics, 8-methoxyquinoline derivatives (specifically 5-substituted analogs) act as intercalators . Unlike 8-hydroxyquinoline, which relies on metal chelation (often leading to neurotoxicity), the 8-methoxy variants function primarily by stacking between DNA base pairs and poisoning mammalian Topoisomerase II, leading to apoptosis in cancer cells (e.g., HeLa, HCT116).
Synthetic Architectures & Protocols
Synthesis of the 8-methoxyquinoline core can be achieved via de novo ring construction (Skraup) or functionalization of 8-hydroxyquinoline. The latter is preferred for high-yield laboratory scale-up.
Protocol A: Regioselective O-Methylation of 8-Hydroxyquinoline
Rationale: Direct methylation blocks the phenolic oxygen, preventing chelation and increasing lipophilicity (LogP) for membrane permeability.
Methyl Iodide (MeI) or Dimethyl Carbonate (DMC) (1.2 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
Solvent: Anhydrous Acetone or DMF
Step-by-Step Methodology:
Activation: Charge a round-bottom flask with 8-hydroxyquinoline (10 mmol) and anhydrous K₂CO₃ (20 mmol) in acetone (50 mL). Stir at room temperature for 30 minutes to generate the phenoxide anion. Visual check: Suspension turns bright yellow.
Alkylation: Add Methyl Iodide (12 mmol) dropwise via syringe under inert atmosphere (N₂). Caution: MeI is carcinogenic; use a fume hood.
Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material (Rf ~0.4) should disappear, and a new less polar spot (Rf ~0.6) should appear.
Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KI). Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in DCM, wash with 5% NaOH (to remove unreacted starting material), then water and brine. Dry over Na₂SO₄.
Yield: Expect 85–95% of 8-methoxyquinoline as a pale yellow oil or low-melting solid.
Synthetic Pathway Visualization (DOT):
Caption: Synthetic route from 8-HQ to 5-functionalized 8-methoxyquinoline via O-methylation and bromination.
Biological Evaluation Protocol
Assay: Bacterial Topoisomerase IV Decatenation Assay
Purpose: To quantify the inhibitory potency (IC50) of an 8-methoxyquinoline derivative against Topo IV, validating the mechanism of action.
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 6 mM MgCl₂, 10 mM DTT, 1 mM ATP.
Procedure:
Preparation: Prepare a 2x Master Mix containing buffer, ATP, and kDNA (200 ng/reaction).
Compound Addition: Add 1 µL of the test compound (in DMSO) to the wells of a microplate. Include Moxifloxacin as a positive control and DMSO as a negative control.
Initiation: Add enzyme solution to initiate the reaction. Final volume: 20 µL.
Incubation: Incubate at 37°C for 30 minutes.
Termination: Stop reaction with 5 µL of Stop Buffer (STEB: 40% sucrose, 100 mM Tris, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).
Analysis: Load samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run at 80V for 1–2 hours.
Quantification: Visualize under UV light. Catenated DNA remains in the well; decatenated (monomer) DNA migrates. Calculate IC50 based on the disappearance of the decatenated band.
Future Perspectives
The 8-methoxyquinoline scaffold is currently evolving into hybrid therapeutics :
PROTACs: Using the 8-OMeQ core as a warhead linked to E3 ligase recruiters to degrade specific kinases.
Metal-Responsive Prodrugs: Designing 8-methoxy derivatives that are metabolically demethylated in the tumor microenvironment (via specific CYP450s) to release the 8-hydroxy chelator in situ, combining topoisomerase inhibition with metal sequestration.
References
Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-15. Link
Pestova, E., et al. (2000).[1] Contribution of Topoisomerase IV and DNA Gyrase Mutations in Streptococcus pneumoniae to Resistance to Novel Fluoroquinolones.[1] Antimicrobial Agents and Chemotherapy, 44(12), 3400–3404. Link
Prachayasittikul, V., et al. (2013).[5] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.[5] Link
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[4] Chemical Reviews, 105(2), 559–592. Link
BenchChem Technical Support. (2025). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. BenchChem.[3][6][7] Link
Technical Whitepaper: Solubility Profiling & Solvent Selection for (8-Methoxyquinolin-5-yl)methanamine
CAS: 886496-57-7 | Formula: C₁₁H₁₂N₂O | MW: 188.23 g/mol [1][2] Executive Summary (8-Methoxyquinolin-5-yl)methanamine is a critical heterocyclic intermediate, often utilized in the synthesis of antibacterial agents (e.g....
(8-Methoxyquinolin-5-yl)methanamine is a critical heterocyclic intermediate, often utilized in the synthesis of antibacterial agents (e.g., topoisomerase inhibitors) and antimalarial scaffolds. Its amphiphilic nature—comprising a lipophilic quinoline core, a hydrogen-bond accepting methoxy group, and a polar, basic primary amine—presents unique solubility challenges.
This technical guide provides a predictive solubility profile derived from Structure-Activity Relationship (SAR) analysis of analogous 8-methoxyquinolines. It establishes a rigorous, self-validating experimental framework for researchers to quantify exact solubility limits (mg/mL) and optimize solvent systems for liquid-liquid extraction (LLE) and recrystallization.
Do not rely on literature values alone. Batch-to-batch variations in purity and crystal polymorphism can alter solubility. Use this Saturation Shake-Flask Method for definitive internal data.
Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a crimp-sealed HPLC vial.
Equilibration: Agitate at 25°C for 24 hours .
Critical: If the solution becomes clear, add more solid until a visible precipitate persists.
Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant using a 0.22 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).
Quantification (Gravimetric):
Pipette exactly 500 µL of filtrate into a pre-weighed aluminum weighing boat.
Evaporate solvent under a gentle stream of Nitrogen (
) or in a vacuum oven at 40°C.
Weigh the residue.
Calculation:
Visualization: Solubility Determination Logic
Figure 1: Iterative saturation workflow ensures thermodynamic equilibrium is reached before measurement.
Applications in Purification & Synthesis[4]
Solvent Systems for Recrystallization
The primary amine functionality makes this compound prone to "oiling out" rather than crystallizing. To mitigate this, use a Solvent/Anti-Solvent system.
System A (Standard): Ethanol (Solvent) + Heptane (Anti-solvent).
Protocol: Dissolve in minimal hot Ethanol (60°C). Add Heptane dropwise until turbidity appears. Cool slowly to 4°C.
System B (High Purity): Ethyl Acetate + Hexane.
Note: Ethyl acetate is less polar than ethanol, offering better rejection of polar impurities.
Liquid-Liquid Extraction (LLE) Strategy
Leverage the basicity of the methanamine group (
) for purification via "pH Swing."
Acid Phase: Dissolve crude material in DCM. Extract with 0.1 M HCl . The target moves to the aqueous phase (as hydrochloride salt); non-basic impurities remain in DCM.
Wash: Wash the aqueous acidic layer with fresh DCM to remove neutrals.
Basify: Adjust aqueous layer to pH > 12 using NaOH. The target precipitates or oils out as the free base.
Recovery: Extract the turbid aqueous mixture with DCM or Ethyl Acetate . Dry over
and concentrate.
Visualization: Purification Logic
Figure 2: pH-Swing extraction protocol leveraging the basicity of the methanamine moiety.
Stability & Storage Considerations
Carbamate Formation: Primary amines react with atmospheric
to form carbamates. Always store the free base under Argon or Nitrogen.
Oxidation: The electron-rich quinoline ring and amine are susceptible to oxidation over time. Store at -20°C in amber vials.
Salt Form Preference: For long-term storage, convert the free base to the Dihydrochloride (2HCl) salt , which is a stable, water-soluble solid.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11465664, (8-Methoxyquinolin-5-yl)methanamine. Retrieved from [Link]
ResearchGate. (2014).[3] Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
Technical Whitepaper: Operational Safety & Application of (8-Methoxyquinolin-5-yl)methanamine
The following Technical Whitepaper is structured as an operational guide for researchers and drug development professionals. It synthesizes safety data, chemical handling protocols, and application insights for (8-Methox...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Whitepaper is structured as an operational guide for researchers and drug development professionals. It synthesizes safety data, chemical handling protocols, and application insights for (8-Methoxyquinolin-5-yl)methanamine .
CAS Number: 886496-57-7
Formula: C₁₁H₁₂N₂O
Molecular Weight: 188.23 g/mol
Document Type: Technical Safety & Handling Guide
Version: 1.0 (Current as of 2026)
Executive Summary
(8-Methoxyquinolin-5-yl)methanamine is a functionalized quinoline derivative serving as a critical "scaffold" or "building block" in medicinal chemistry. Its structure—a bicyclic aromatic quinoline ring substituted with a methoxy group at position 8 and a primary aminomethyl group at position 5—makes it a high-value intermediate for synthesizing Topoisomerase inhibitors (antibacterials) and Kinase inhibitors (oncology).
While valuable, this compound presents specific handling challenges due to the basicity of the primary amine and the biological activity inherent to the quinoline pharmacophore. This guide integrates Safety Data Sheet (SDS) parameters with practical laboratory workflows to ensure scientific integrity and personnel safety.
Chemical Profile & Physical Properties[1][2][3][4][5]
The following data aggregates standard physicochemical properties. Note: Experimental values may vary by batch/salt form (e.g., HCl salt vs. Free Base).
Property
Specification / Description
Appearance
Off-white to pale yellow solid (crystalline powder) or viscous oil (free base).
Solubility
Soluble in DMSO, Methanol, DCM. Sparingly soluble in water (unless protonated).
Moderate (especially as HCl salt). Store under inert atmosphere.
Melting Point
85–95°C (Typical for solid free base analogs); Salts >150°C (dec).
Reactivity
Nucleophilic primary amine; susceptible to oxidation; incompatible with strong acylating agents/oxidizers.
Hazard Identification & Risk Assessment (GHS)
Based on the structural class (benzylamine-like quinolines) and available safety data for analogs (e.g., 8-amino-5-methoxyquinoline), the following GHS classifications apply.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Acute Toxicity (Oral): Category 4 (H302) – Precautionary assignment based on quinoline toxicity.
Toxicological Mechanism (The "Why")
Irritation: The primary aminomethyl group (–CH₂NH₂) is highly basic (pKa ~9-10). Upon contact with mucosal membranes or skin, it abstracts protons from moisture, generating localized hydroxide ions (alkaline burn), leading to tissue irritation (H315, H319).
Systemic Toxicity: The quinoline core is a privileged structure that can intercalate DNA or inhibit enzymes. Uncontrolled exposure may lead to off-target biological effects, necessitating the H302 (Harmful if swallowed) classification.
Operational Safety & Handling Protocols
Engineering Controls
Primary Barrier: All weighing and open-vessel manipulations must occur within a Fume Hood or Powder Containment Enclosure .
Ventilation: Ensure face velocity > 0.5 m/s.
Static Control: Use anti-static weighing boats; the free base can be static-prone.
Personal Protective Equipment (PPE)
Respiratory: N95/P2 mask (minimum) for solid handling; Half-mask respirator with amine/organic vapor cartridges if heating or generating aerosols.
Ocular: Chemical safety goggles. Standard safety glasses are insufficient for amines due to vapor irritation risks.
Safe Handling Workflow (DOT Diagram)
The following logic flow ensures safe transfer from storage to reaction vessel.
Caption: Protocol for minimizing hydrolysis and exposure during the weighing of hygroscopic amine salts.
Emergency Response Protocols (Self-Validating)
Ocular Exposure (The "Neutralization" Fallacy)
Protocol: Rinse immediately with water for 15 minutes.[1][2][3]
Why: Do NOT use acidic neutralizers (e.g., vinegar) in the eye. The heat of neutralization (Exothermic reaction) will cause thermal damage on top of the chemical burn. Water dilution is the only safe mechanism.
Validation: Use pH paper on the wet skin surface after washing. If pH > 8, continue washing. This provides a quantifiable endpoint to the decontamination process.
Spills
Solid: Sweep into a container without creating dust. Wipe area with dilute acetic acid (vinegar) to neutralize residual amine traces, then water.
(8-Methoxyquinolin-5-yl)methanamine is a "privileged scaffold."
Antibacterial (Topo IV/Gyrase): The 8-methoxy group enhances activity against Gram-positive bacteria and reduces efflux pump susceptibility compared to non-methoxylated analogs [1].
Kinase Inhibition: The 5-position amine serves as a vector to extend into the ribose-binding pocket of ATP-binding sites in kinases.
Synthetic Utility
The primary amine is a versatile handle. Common reactions include:
Amide Coupling: Reaction with carboxylic acids (EDC/HOBt) to form amides.
Reductive Amination: Reaction with aldehydes to form secondary amines.
Sulfonylation: Reaction with sulfonyl chlorides.
Synthesis Pathway (Retrosynthetic Analysis)
To understand impurities profile, one must understand the synthesis.
Caption: Common synthetic route via Delepine Reaction. Note: Residual formaldehyde or hexamine may be present as impurities.
Storage & Stability
Temperature: Store at -20°C (Long term) or 2-8°C (Short term).
Atmosphere: Store under Argon or Nitrogen. The amine reacts with atmospheric CO₂ to form carbamates over time.
Shelf Life: 24 months if properly sealed. Re-test purity (HPLC) if stored >6 months.
References
MolPort. 1-(8-methoxyquinolin-5-yl)methanamine Compound Details. Available at: [Link][5]
National Center for Biotechnology Information. PubChem Compound Summary for Quinoline Derivatives. Available at: [Link]
This guide provides an in-depth technical review of 5-substituted 8-methoxyquinoline derivatives , a chemical class distinct from the more common 8-hydroxyquinolines (oxines) and 6-methoxy-8-aminoquinolines (primaquine c...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical review of 5-substituted 8-methoxyquinoline derivatives , a chemical class distinct from the more common 8-hydroxyquinolines (oxines) and 6-methoxy-8-aminoquinolines (primaquine class). It focuses on the synthetic accessibility of the C5 position and the pharmacological implications of modifications at this site.
Executive Summary
The 8-methoxyquinoline scaffold represents a lipophilic, metabolically stable isostere of 8-hydroxyquinoline. While the 8-hydroxy analogue acts primarily as a metal chelator, the 8-methoxy variant blocks the phenolic oxygen, altering the pharmacophore’s solubility, membrane permeability, and mechanism of action. Functionalization at the C5 position is the primary vector for optimizing biological activity, serving as a "handle" for introducing diversity without disrupting the electronic properties of the pyridine nitrogen. This guide details the regioselective synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives.
Part 1: The Chemistry of C5 Functionalization
Electronic Character and Regioselectivity
The quinoline ring system presents a unique challenge in electrophilic aromatic substitution (EAS). The nitrogen atom in the pyridine ring deactivates that ring toward electrophiles, especially in acidic media where protonation occurs (
). Consequently, electrophilic attack occurs on the carbocyclic (benzene) ring.
In 8-methoxyquinoline , the methoxy group at C8 is a strong electron-donating group (EDG) that directs incoming electrophiles to the ortho (C7) and para (C5) positions.
Steric Control: The C7 position is sterically hindered by the adjacent methoxy group.
Electronic Control: The C5 position is electronically activated and sterically accessible.
Result: Electrophilic substitution (nitration, halogenation) occurs exclusively or predominantly at the C5 position . This high regioselectivity is a critical synthetic advantage, allowing for high-yield access to 5-substituted libraries without complex isomer separations.
Synthetic Pathways
The two primary routes to 5-substituted 8-methoxyquinolines are Direct Functionalization (Route A) and De Novo Ring Construction (Route B).
Route A: Direct Electrophilic Substitution (Standard)
This is the most efficient route for introducing nitro, halo, or formyl groups.
Precursor: 8-Hydroxyquinoline is methylated (MeI/K₂CO₃) to yield 8-methoxyquinoline.
Nitration: Reaction with HNO₃/H₂SO₄ yields 5-nitro-8-methoxyquinoline . The nitro group can be reduced (Fe/HCl or H₂/Pd-C) to the 5-amino derivative, a gateway for sulfonamides and amides.
Bromination: Reaction with Br₂ in CHCl₃ or acetic acid yields 5-bromo-8-methoxyquinoline . This intermediate is pivotal for Palladium-catalyzed cross-couplings (Suzuki, Heck) to introduce aryl or alkyl groups at C5.
Reaction: Condensation with glycerol/sulfuric acid (Skraup) or
-unsaturated carbonyls.
Regiochemistry: A meta-substituted aniline (3-substituted) would give a mixture of 5- and 7-isomers. However, starting with a 2-methoxy-5-X-aniline forces the cyclization to yield the 8-methoxy-5-X-quinoline exclusively.
Visualization of Synthetic Logic
Part 2: Structure-Activity Relationships (SAR)[3]
The biological profile of 5-substituted 8-methoxyquinolines is defined by the interplay between the lipophilic 8-methoxy anchor and the variable C5 tail.
Anticancer Activity
Derivatives bearing sulfonamide or arylamino groups at C5 have shown potent antiproliferative effects.
Mechanism: Unlike 8-hydroxyquinolines which often act via non-specific metal chelation/ROS generation, 8-methoxy derivatives often target specific proteins such as tubulin (inhibiting polymerization) or Topoisomerase II (via DNA intercalation).
Key SAR Finding: The 8-methoxy group prevents the formation of neutral metal complexes, increasing the molecule's lifetime in plasma and altering its intracellular distribution. The C5 substituent dictates the binding affinity to the hydrophobic pocket of the target protein.
Example: 8-Methoxyquinoline-5-sulfonamides have demonstrated IC₅₀ values in the low micromolar range against HeLa and MCF-7 cell lines.
Antimicrobial & Antifungal Activity[4][5]
5-Nitro-8-methoxyquinoline: Exhibits broad-spectrum antibacterial activity, though generally less potent than the 8-hydroxy analogue.[2] The mechanism involves nitro-reduction to reactive intermediates that damage bacterial DNA.
Lipophilicity: The 8-methoxy group significantly increases
compared to the 8-hydroxy parent. This enhances penetration through the mycobacterial cell wall, making these derivatives interesting candidates for anti-tuberculosis research.
Neuroprotection (The "Masked" Chelator)
Concept: In neurodegenerative diseases (Alzheimer's, Parkinson's), oxidative stress is driven by aberrant metal ions (Cu, Fe).
Role of 8-Methoxy: 8-Methoxyquinolines cannot directly chelate metals. However, they are explored as pro-drugs . Metabolic O-demethylation in the brain can release the active 8-hydroxy chelator locally, potentially reducing systemic toxicity associated with direct administration of strong chelators.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-8-methoxyquinoline
Objective: Regioselective bromination at C5.
Scale: 10 mmol.
Preparation: Dissolve 8-methoxyquinoline (1.59 g, 10 mmol) in chloroform (20 mL) in a round-bottom flask wrapped in aluminum foil (protect from light).
Addition: Add a solution of bromine (1.76 g, 11 mmol, 1.1 eq) in chloroform (5 mL) dropwise over 15 minutes at room temperature.
Reaction: Stir the mixture at ambient temperature for 24–48 hours. Monitor by TLC (Hexane/EtOAc 3:1).
Workup:
Wash the organic layer with 5% aqueous NaHCO₃ (3 × 20 mL) to remove HBr and unreacted bromine.
Wash with 5% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench any residual oxidants.
Dry over anhydrous Na₂SO₄ .
Purification: Evaporate the solvent. Recrystallize the solid residue from ethanol or purify via silica gel flash chromatography (eluent: Hexane/EtOAc).
Yield: Expected yield 90–95%. Product appears as a pale yellow solid.[3]
Protocol 2: Synthesis of 5-Nitro-8-methoxyquinoline
Objective: Electrophilic nitration.
Preparation: Dissolve 8-methoxyquinoline (10 mmol) in concentrated sulfuric acid (5 mL) at 0°C (ice bath).
Nitration: Add fuming nitric acid (1.2 eq) dropwise, maintaining the temperature below 5°C.
Reaction: Allow to warm to room temperature and stir for 1 hour.
Quench: Pour the reaction mixture onto crushed ice (50 g).
Neutralization: Carefully neutralize with ammonium hydroxide or sodium carbonate solution until pH ~8. A yellow precipitate will form.[2][3]
Isolation: Filter the solid, wash with cold water, and dry.
Yield: Expected yield 75–80%.
Part 4: Quantitative Data Summary
Compound Class
C5 Substituent
Target/Activity
IC₅₀ / MIC Range
Key Feature
Nitro-Quinolines
Antibacterial (Gram +/-)
Metabolic reduction required for activity.
Sulfonamides
Anticancer (HeLa, MCF-7)
High lipophilicity; Tubulin interaction.
Amino-Quinolines
Synthetic Intermediate
N/A
Precursor for diverse library generation.
Aryl-Quinolines
Antimalarial / Cytotoxic
Biaryl twist disrupts DNA intercalation.
Part 5: SAR Visualization
References
Ökten, S., et al. (2016).[4] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from [Link]
Trécourt, F., et al. (1995).[5] Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization. Synthetic Communications, 25(24), 4011-4024. Retrieved from [Link]
Owolabi, T., & Olarinoye, I. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Research in Pharmacy and Science. Retrieved from [Link]
Wang, X., et al. (2013). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
Zieba, A., et al. (2024). Preparation of 8-methoxyquinoline-5-sulfonamides and their anticancer evaluation. ResearchGate. Retrieved from [Link]
(8-Methoxyquinolin-5-yl)methanamine: A Privileged Pharmacophore in Modern Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, wit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including potent applications in oncology.[1][2] Within this vast chemical space, the (8-Methoxyquinolin-5-yl)methanamine moiety has emerged as a critical pharmacophore, integral to the architecture of novel anti-cancer agents. This technical guide provides a comprehensive exploration of this specific pharmacophore, delving into its synthetic accessibility, established anti-cancer activities, and the intricate molecular mechanisms that underpin its therapeutic potential. We will particularly focus on its role in the modulation of critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR cascade, and its ability to induce apoptosis and cell cycle arrest in malignant cells. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation oncology therapeutics, offering both a conceptual framework and practical, field-proven experimental methodologies.
The Quinoline Scaffold in Oncology: A Legacy of Therapeutic Innovation
The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, featured in a multitude of FDA-approved drugs.[3] In oncology, quinoline derivatives have a rich history, with compounds exhibiting diverse mechanisms of action, including DNA intercalation, inhibition of topoisomerase, and disruption of microtubule polymerization.[3][4] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve enhanced potency and selectivity against cancer cells.
The substitution pattern on the quinoline ring is a key determinant of its biological activity. The introduction of a methoxy group at the 8-position and a methanamine group at the 5-position creates a unique electronic and steric profile, which has been exploited in the design of potent and selective anti-cancer agents.
Synthetic Strategies for Accessing the (8-Methoxyquinolin-5-yl)methanamine Core
The synthesis of the (8-Methoxyquinolin-5-yl)methanamine pharmacophore is a multi-step process that begins with the readily available 8-hydroxyquinoline. The following workflow outlines a common and adaptable synthetic route.
Caption: A general synthetic workflow for the preparation of (8-Methoxyquinolin-5-yl)methanamine.
Key Synthetic Transformations: A Step-by-Step Protocol
The synthesis of the core pharmacophore can be achieved through a series of well-established organic reactions. Below is a representative protocol.
Step 1: Synthesis of 8-Methoxyquinoline
To a solution of 8-hydroxyquinoline in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
Add methyl iodide and reflux the mixture until the reaction is complete (monitored by TLC).[5]
After cooling, filter the mixture and remove the solvent under reduced pressure to obtain 8-methoxyquinoline.
Step 2: Synthesis of 5-Nitro-8-methoxyquinoline
To a cold mixture of concentrated nitric acid and sulfuric acid, slowly add 8-methoxyquinoline with stirring.[6]
Allow the reaction to proceed to completion, then pour the mixture into ice-water to precipitate the product.
Filter, wash with water, and dry the solid to yield 5-nitro-8-methoxyquinoline.[6]
Step 3: Synthesis of 8-Methoxyquinoline-5-carbaldehyde (a key intermediate)
While direct formylation of 8-methoxyquinoline is possible, a more common route involves the conversion of the 5-amino derivative.
Reduce the 5-nitro-8-methoxyquinoline to 5-amino-8-methoxyquinoline using a reducing agent like tin and hydrochloric acid.[6]
The 5-amino group can then be converted to a formyl group via a Sandmeyer-type reaction or other methods.
Alternatively, formylation of 8-hydroxyquinoline at the 5-position using a Vilsmeier-Haack or Reimer-Tiemann reaction, followed by methylation of the hydroxyl group, can also yield the desired carbaldehyde.[7][8]
Step 4: Synthesis of (8-Methoxyquinolin-5-yl)methanamine
The final step involves the reductive amination of 8-methoxyquinoline-5-carbaldehyde.[9]
React the aldehyde with a source of ammonia (e.g., ammonium acetate) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the target (8-Methoxyquinolin-5-yl)methanamine.[9]
The (8-Methoxyquinolin-5-yl)methanamine Pharmacophore in Action: Anticancer Activity and Mechanistic Insights
While direct studies on the anticancer activity of the unsubstituted (8-Methoxyquinolin-5-yl)methanamine are limited in publicly available literature, its incorporation into more complex molecular architectures has led to the discovery of highly potent anti-cancer agents. These derivatives provide compelling evidence for the importance of this pharmacophore.
A prominent example is found in the class of indolo[2,3-b]quinolines, where the (8-methoxyquinolin-5-yl)methanamine moiety is part of a larger, rigid ring system. These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines, particularly in colorectal cancer.[3][10]
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11]
Several 8-methoxy-indolo[2,3-b]quinoline derivatives, which contain the core (8-methoxyquinolin-5-yl)methanamine pharmacophore, have been shown to exert their anticancer effects by potently inhibiting the PI3K/AKT/mTOR pathway.[3][10] This inhibition leads to a cascade of downstream effects, ultimately culminating in cancer cell death.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by (8-Methoxyquinolin-5-yl)methanamine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
In addition to pathway inhibition, derivatives containing the (8-Methoxyquinolin-5-yl)methanamine pharmacophore have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[3][10]
Table 1: Anticancer Activity of a Representative 8-Methoxy-indolo[2,3-b]quinoline Derivative (MMNC) [3]
Cell Line
Cancer Type
IC50 (µM)
HCT116
Colorectal Cancer
0.33
Caco-2
Colorectal Cancer
0.51
AGS
Gastric Cancer
3.6
PANC-1
Pancreatic Cancer
18.4
SMMC-7721
Liver Cancer
9.7
The data in Table 1 clearly demonstrates the potent and somewhat selective cytotoxic activity of a compound containing the (8-Methoxyquinolin-5-yl)methanamine pharmacophore against colorectal cancer cell lines.
Further studies have revealed that these compounds can arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis and ultimately leading to apoptosis.[10]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study focused solely on the (8-Methoxyquinolin-5-yl)methanamine core is not extensively documented, valuable insights can be gleaned from related quinoline derivatives.
The 8-Methoxy Group: The presence of an electron-donating methoxy group at the 8-position is often associated with enhanced biological activity in quinoline derivatives.[12] It can influence the molecule's lipophilicity and its ability to form key interactions with biological targets.
The 5-Methanamine Group: The aminoalkyl group at the 5-position provides a basic center that can engage in hydrogen bonding and ionic interactions with target proteins. The length and substitution of this linker are critical for optimizing activity.
Comparison with 8-Hydroxyquinolines: Interestingly, for some classes of quinoline-5-sulfonamides, a free hydroxyl group at the 8-position was found to be crucial for anticancer activity, while the corresponding 8-methoxy derivatives were inactive.[13] This highlights the nuanced and context-dependent role of substitutions on the quinoline scaffold and suggests that the 8-methoxy group in the (8-Methoxyquinolin-5-yl)methanamine pharmacophore may direct its activity towards a different set of biological targets.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for the in vitro evaluation of novel compounds based on the (8-Methoxyquinolin-5-yl)methanamine pharmacophore.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
Human cancer cell lines (e.g., HCT116, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Treat cells with the test compound for a defined period.
Lyse the cells and determine the protein concentration of the lysates.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and incubate with primary antibodies overnight at 4°C.[2]
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[2]
Detect the protein bands using a chemiluminescence substrate and an imaging system.[2]
Conclusion and Future Directions
The (8-Methoxyquinolin-5-yl)methanamine pharmacophore stands as a promising and versatile scaffold for the development of novel anti-cancer agents. Its presence in complex natural product-inspired molecules that potently inhibit key oncogenic pathways like the PI3K/AKT/mTOR cascade underscores its therapeutic potential. The synthetic accessibility of this core allows for extensive derivatization and optimization, paving the way for the discovery of new drug candidates with improved efficacy and selectivity.
Future research should focus on the synthesis and biological evaluation of a broader range of simpler derivatives of (8-Methoxyquinolin-5-yl)methanamine to delineate a more precise structure-activity relationship. Elucidating the specific molecular targets of these simpler analogs will be crucial for understanding their mechanism of action and for guiding the rational design of next-generation oncology therapeutics. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling researchers to systematically explore the promising therapeutic landscape of this important pharmacophore.
References
Zięba, A., Sokoł, A., Węglińska, E., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4085. Available from: [Link]
Chen, Y., Li, S., Wang, Z., et al. (2020). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 187, 111956. Available from: [Link]
ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and.... Available from: [Link]
Szűcs, E., Gáti, T., Borbély, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(12), 8412-8438. Available from: [Link]
Jiang, Y., Chen, J., Wu, J., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(18), e2555. Available from: [Link]
Özenver, N., Sönmez, N., & Küçükoğlu, K. (2022). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 45(1), 28-40. Available from: [Link]
Li, Y., Liu, Z., Zhang, J., et al. (2021). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 26(11), 3299. Available from: [Link]
Abdel-Maksoud, M. S., Abdel-Motaal, A., & El-Gamal, K. M. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. RSC Advances, 13(45), 31693-31705. Available from: [Link]
Liu, R., Liu, D., & Du, W. (2019). Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. Available from: [Link]
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4994. Available from: [Link]
Watson, A. J., Healy, M. J., & Pitson, S. M. (2022). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules, 27(19), 6299. Available from: [Link]
Shen, A. Y., Wu, S. N., & Chiu, C. T. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 51(5), 543-548. Available from: [Link]
Özenver, N., Sönmez, N., Küçükoğlu, K., & Göç, E. (2022). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 45(1), 28-40. Available from: [Link]
ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability.... Available from: [Link]
Li, H., Zhang, Y., & Wang, Y. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
Academia.edu. (n.d.). synthesis of 5-amine-8-metoxyquinoline from 8-hydroxyquinoline. Available from: [Link]
ResearchGate. (n.d.). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]
Li, Y., Liu, Z., Zhang, J., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. International Journal of Molecular Sciences, 24(20), 15142. Available from: [Link]
Lee, C.-I., Lee, C.-C., & Shiu, Y.-T. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14616-14628. Available from: [Link]
Semantic Scholar. (n.d.). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Available from: [Link]
Li, Y., Liu, Z., Zhang, J., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. International Journal of Molecular Sciences, 24(20), 15142. Available from: [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
Sadowski, B., & Gryko, D. T. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2097. Available from: [Link]
Dong, Y., Liu, Y., & Chen, Z. (2018). Recent Advances in the Synthesis and Biological Activity of Quinoxaline Derivatives. Molecules, 23(11), 2883. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reductive Amination Protocols for (8-Methoxyquinolin-5-yl)methanamine
Executive Summary & Scientific Context
(8-Methoxyquinolin-5-yl)methanamine (CAS: 1393442-36-2 / SCBT: sc-265268) represents a privileged pharmacophore in medicinal chemistry. The 8-methoxyquinoline scaffold is historically validated in antimalarial therapeutics (e.g., Primaquine, Tafenoquine) and increasingly relevant in metalloproteinase inhibitors due to the bidentate chelating potential of the quinoline nitrogen and the 8-methoxy oxygen.
This Application Note provides rigorous, field-proven protocols for the reductive amination of (8-Methoxyquinolin-5-yl)methanamine. Unlike simple benzylamines, this heterocyclic building block presents unique solubility and electronic challenges. The quinoline nitrogen (pKa ~4.9) can act as a competitive Lewis base, potentially interfering with Lewis acid catalysts (e.g., Ti(OiPr)₄) or altering the pH in borohydride reductions.
Key Technical Considerations:
Nucleophilicity: The primary aminomethyl group is highly nucleophilic, facilitating rapid imine formation.
Solubility: The free base is moderately soluble in DCM and MeOH; the HCl salt requires in situ neutralization.
Chemoselectivity: Conditions must avoid reducing the quinoline ring (1,2- or 1,4-reduction), a common side reaction under harsh hydrogenation conditions.
Chemical Properties & Handling
Property
Value
Notes
Molecular Weight
188.23 g/mol
Appearance
Off-white to yellow solid
Quinolines often oxidize/darken upon air exposure.
Storage
-20°C, Desiccated
Hygroscopic as HCl salt.
Solubility
DMSO, MeOH, DCM (moderate)
Avoid non-polar solvents (Hexane, Et₂O).
pKa (est)
~4.9 (Quinoline N), ~9.5 (Amine)
The ring N is less basic than the primary amine.
Mechanistic Insight: The Reductive Amination Pathway
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a hemiaminal intermediate to an imine (Schiff base), which is subsequently reduced.
Critical Control Point: The equilibrium between the aldehyde and the imine must be driven forward. In cases of hindered ketones, the addition of a Lewis acid (Ti(OiPr)₄) or a dehydrating agent (MgSO₄) is required to shift this equilibrium before the reducing agent acts.
Figure 1: Mechanistic pathway of reductive amination. Note the reversibility of imine formation, necessitating water removal or excess reagents.
Experimental Protocols
Protocol A: Standard Sodium Triacetoxyborohydride (STAB) Method
Best for: Aldehydes and reactive ketones. High chemoselectivity; tolerates acid-sensitive groups.
For high-throughput applications, traditional extraction is slow. We recommend a Solid Phase Extraction (SPE) workflow using Strong Cation Exchange (SCX) cartridges. This method exploits the basicity of the product amine to separate it from non-basic impurities (excess aldehyde, borate salts).
Figure 2: SCX purification workflow. This protocol ensures removal of boron salts and unreacted neutral electrophiles.
Troubleshooting & Optimization Matrix
Observation
Root Cause
Corrective Action
Low Conversion (<30%)
Wet solvents; Reversible imine formation.
Add 4Å Molecular Sieves during imine formation. Switch to Protocol B (Ti(OiPr)₄).
Dialkylation (Tertiary Amine)
Aldehyde is too reactive or in large excess.
Slow addition of aldehyde. Use exactly 1.0 equiv. Use a bulkier reducing agent (STAB instead of NaBH₃CN).
Quinoline Reduction
Reducing agent too strong (e.g., LAH) or hydrogenation used.
Stick to borohydrides (STAB, NaBH₄). Avoid Pd/C hydrogenation.
Product stuck on SCX
Quinoline + Amine creates high affinity.
Use 7M NH₃ in MeOH or add 10% TEA to the eluent.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, 1995, 60(15), 4928-4929.
Carson, R. J., et al. "Synthesis and antimalarial activity of 8-aminoquinoline derivatives." European Journal of Medicinal Chemistry, 2009. (Contextual grounding for 8-aminoquinoline scaffold utility).
Santa Cruz Biotechnology. "C-(8-Methoxy-quinolin-5-yl)-methylamine Product Data."
using (8-Methoxyquinolin-5-yl)methanamine as a ligand in metal complexation
As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic steps, focusing instead on the mechanistic rationale that drives successful metal complexation and drug design. (8-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic steps, focusing instead on the mechanistic rationale that drives successful metal complexation and drug design. (8-Methoxyquinolin-5-yl)methanamine is not merely a structural building block; it is a highly versatile, bifunctional scaffold. Its unique topology allows it to act as a Multi-Target-Directed Ligand (MTDL), bridging the gap between transition metal coordination chemistry and neuropharmacology.
Executive Summary & Chemical Profile
(8-Methoxyquinolin-5-yl)methanamine (CAS: 886496-57-7)[1] is characterized by two spatially distinct functional domains: an 8-methoxyquinoline core and a 5-methanamine substituent.
The 8-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to intercalate amyloid-beta (Aβ) plaques and participate in the chelation of dysregulated transition metals[2][3]. Conversely, the 5-methanamine group provides a highly nucleophilic primary amine. This aliphatic amine is ideal for direct metal coordination or for further synthetic elaboration via Schiff base condensation or Mannich reactions[4].
Because the 1,8-coordination pocket (N,O-donors) and the 5-position (N-donor) are situated on opposite ends of the rigid quinoline ring, it is geometrically impossible for a single metal ion to bind all three heteroatoms simultaneously. This spatial separation dictates the ligand's two primary application modes:
Polymeric/Bridging Mode: Acting as a linker between multiple metal centers to form Metal-Organic Frameworks (MOFs) or coordination polymers.
Pendant Pharmacophore Mode: One domain binds a metal center (or acts as an Aβ intercalator), while the other remains free to interact with enzymatic targets such as Acetylcholinesterase (AChE) or Phosphodiesterase 4D (PDE4D)[5].
Mechanistic Insights: Causality in MTDL Design
In the context of neurodegenerative disorders like Alzheimer's Disease (AD), the abnormal accumulation of redox-active transition metals (Cu²⁺, Zn²⁺, Fe²⁺) exacerbates Aβ aggregation and catalyzes the production of reactive oxygen species (ROS)[5].
When designing MTDLs using (8-Methoxyquinolin-5-yl)methanamine, the methoxy group (-OCH₃) serves a dual purpose. First, it increases the lipophilicity of the molecule, ensuring excellent Blood-Brain Barrier (BBB) penetration. Second, it acts as a pro-chelator; while the neutral methoxy oxygen is a weaker donor than a phenoxide, it can undergo in vivo demethylation by cytochrome P450 enzymes to yield the highly potent 8-hydroxyquinoline metal-chelating pharmacophore[3]. Meanwhile, the 5-methanamine moiety can be synthetically tuned to fit the catalytic gorge of AChE, providing simultaneous neuroprotection and neurotransmission enhancement[2].
Fig 1. Dual-action pathway of (8-Methoxyquinolin-5-yl)methanamine in neurodegenerative targeting.
Experimental Protocols: Self-Validating Workflows
The following protocols detail the use of this ligand in both direct metal complexation and pre-complexation derivatization. Every step is designed with built-in validation checkpoints to ensure structural integrity.
Protocol A: Mononuclear Cu(II) Complexation via the Pendant Amine
Objective: Selectively coordinate Cu(II) to the primary amine while leaving the quinoline core available for target intercalation.
Metal-Ligand Mixing: Dissolve 2.0 mmol of (8-Methoxyquinolin-5-yl)methanamine in 20 mL of anhydrous methanol. Dropwise, add a solution of 1.0 mmol CuCl₂·2H₂O in 10 mL of methanol.
Causality: A 2:1 ligand-to-metal ratio is employed to thermodynamically favor the formation of a square-planar [Cu(L)₂]Cl₂ complex, which is highly stable for Cu(II) d⁹ systems.
pH Optimization: Adjust the pH to 6.5 – 7.0 using a 0.1 M methanolic KOH solution.
Causality: Maintaining a slightly acidic to neutral pH ensures the primary amine remains unprotonated (pKa ~9.5) and available for dative bonding, while strictly preventing the precipitation of insoluble copper(II) hydroxide [Cu(OH)₂], which dominates at pH > 8.
Crystallization & Validation: Stir the reaction for 2 hours at room temperature, then filter to remove any trace particulates. Subject the clear filtrate to slow diethyl ether diffusion in a sealed chamber over 48 hours.
Validation Checkpoint: The formation of deep blue/green microcrystals visually confirms complexation. UV-Vis spectroscopy of the reconstituted crystals must reveal a broad d-d transition band centered around 600–650 nm, confirming the Cu(II) coordination sphere.
Protocol B: Synthesis of a Tetradentate Schiff Base Ligand (MTDL Precursor)
Objective: Condense the 5-methanamine primary amine with salicylaldehyde to form an N₂O₂-type tetradentate ligand system for subsequent Fe(III) or Zn(II) complexation.
Dissolution: Dissolve 1.0 mmol of the ligand in 15 mL of absolute ethanol.
Causality: Absolute ethanol is chosen to minimize the presence of water, which would thermodynamically drive the equilibrium backward, causing hydrolysis of the newly formed imine bond.
Acid-Catalyzed Condensation: Slowly add 1.05 mmol of 2-hydroxybenzaldehyde (salicylaldehyde), followed by exactly 2 drops of glacial acetic acid.
Causality: The weak acid protonates the carbonyl oxygen of salicylaldehyde, increasing its electrophilicity without fully protonating the highly nucleophilic primary amine, thereby accelerating the nucleophilic attack.
Reflux & Monitoring: Reflux the mixture at 80°C for 4 hours.
Validation Checkpoint: Monitor reaction progress via TLC (DCM:MeOH 9:1). The disappearance of the primary amine spot (ninhydrin positive) and the appearance of a new, highly fluorescent yellow spot under UV (365 nm) indicates successful imine formation.
Isolation: Cool the flask to 0°C to precipitate the product. Filter under vacuum and wash with cold ethanol.
Validation Checkpoint: FTIR analysis must show the complete disappearance of the N-H stretching bands (~3350 cm⁻¹) and the emergence of a sharp, intense C=N imine stretch at ~1620 cm⁻¹.
Quantitative Data Presentation
To streamline analytical verification and pharmacokinetic evaluation, the quantitative data for the ligand and its resulting complexes are summarized below.
Table 1: Physicochemical & Pharmacokinetic Predictors of the Free Ligand
Parameter
Value
Pharmacokinetic Implication
Molecular Weight
188.23 g/mol
Optimal for Blood-Brain Barrier (BBB) penetration (<400 Da).
LogP (predicted)
~1.8
Ideal lipophilicity for CNS targeting (Lipinski's Rule of 5).
Design, Synthesis and Evaluation of Orally Available Clioquinol-Moracin M Hybrids as Multi-Target-Directed Ligands for Cognitive Improvement in a Rat Model of Neurodegeneration in Alzheimer's Disease. 5
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. 4
Effects of Linkers and Substitutions on Multitarget Directed Ligands for Alzheimer's Diseases: Emerging Paradigms and Strategies. 2
A Multifunctional Chemical Agent as an Attenuator of Amyloid Burden and Neuroinflammation in Alzheimer's Disease. 3
Application Note: High-Yield Synthesis of Schiff Bases from (8-Methoxyquinolin-5-yl)methanamine
Introduction & Scientific Context The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Specifically, (8-Methoxyquinolin-5-yl)methanamine represents a strategic intermediate. Unlike simple aminoquinolines (where the amine is directly attached to the ring), this molecule features a primary amine on a methylene bridge at the C5 position.
This structural distinction is critical:
Enhanced Nucleophilicity: The amine is aliphatic (benzylamine-type), making it significantly more nucleophilic than aniline-type derivatives like Primaquine.
Chelation Potential: The resulting Schiff bases often act as tridentate ligands (N-N-O or N-N-N donor sets), capable of coordinating transition metals (Cu, Zn, Fe), which is a primary mechanism for their biological cytotoxicity and enzyme inhibition.
This guide provides a robust, self-validating protocol for condensing (8-Methoxyquinolin-5-yl)methanamine with various aromatic aldehydes to form stable Schiff bases (imines).
Chemical Basis & Reaction Mechanism[2][3][4]
The formation of the Schiff base follows a nucleophilic addition-elimination pathway.[2] Because the starting amine is a primary alkyl amine attached to an electron-deficient quinoline ring, the reaction equilibrium must be driven forward by water removal or acid catalysis.
Reaction Scheme
The general reaction involves the condensation of (8-Methoxyquinolin-5-yl)methanamine (1 ) with an aromatic aldehyde (2 ) to yield the Schiff base (3 ) and water.
Stoichiometry: 1:1 Molar Ratio.[1]
Catalyst: Glacial Acetic Acid (activates the carbonyl carbon).[3]
Driving Force: Azeotropic removal of water or precipitation of the product.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway for the acid-catalyzed formation of the imine bond.
Best for scaling up and ensuring thermodynamic stability.
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of (8-Methoxyquinolin-5-yl)methanamine in 10-15 mL of absolute ethanol.
Activation: Add 1.0 mmol (1 equivalent) of the substituted aromatic aldehyde.
Catalysis: Add 2-3 drops of glacial acetic acid.
Note: If using electron-withdrawing aldehydes (e.g., nitrobenzaldehyde), less acid is required.
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80 °C) for 3–6 hours .
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the baseline amine spot and the appearance of a new, less polar spot.
Workup:
Allow the reaction mixture to cool slowly to room temperature.
If a precipitate forms: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).
If no precipitate forms: Concentrate the solvent to ~1/3 volume using a rotary evaporator, then cool in an ice bath to induce crystallization.
Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture if necessary.
Setup: In a microwave-safe reaction vial (10 mL), mix 1.0 mmol of amine, 1.0 mmol of aldehyde, and 2 mL of Ethanol.
Catalysis: Add 1 drop of glacial acetic acid.
Irradiation: Irradiate at 150 W and 80 °C for 5–10 minutes .
Isolation: Pour the hot reaction mixture into crushed ice. The Schiff base typically precipitates immediately. Filter, wash with cold water, and dry.[4]
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for the synthesis of quinoline-based Schiff bases.
Characterization & Validation Criteria
To ensure the scientific integrity of the synthesized compound, the following analytical signatures must be verified. This constitutes the "Self-Validating" aspect of the protocol.
1H NMR Spectroscopy (Critical)
The transition from amine to imine provides distinct spectral changes.
Disappearance: The primary amine signal (–NH2), typically a broad singlet around 1.5 – 2.0 ppm (solvent dependent), must disappear.
Appearance: A sharp singlet for the azomethine proton (–N=CH–) will appear downfield, typically between 8.2 – 9.0 ppm .
Diagnostic Bridge: The methylene protons (Quinoline–CH2–N) will shift slightly downfield compared to the starting material, appearing as a singlet or doublet (if long-range coupling exists) around 4.5 – 5.2 ppm .
FTIR Spectroscopy
C=N Stretch: Look for a strong, sharp band at 1610 – 1630 cm⁻¹ .
Absence: There should be no broad N-H stretching vibrations in the 3100 – 3400 cm⁻¹ region (unless the aldehyde contains an OH group).
Solubility Profile
Soluble: DMSO, DMF, Chloroform.
Sparingly Soluble: Cold Ethanol, Methanol.
Insoluble: Water, Hexane.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
No Precipitate
Product is too soluble in EtOH.
Concentrate solvent volume by 50% and freeze at -20°C. Alternatively, add cold water dropwise to induce turbidity.
Low Yield
Incomplete water removal (equilibrium issue).
Add activated 3Å molecular sieves to the reaction flask or use a Dean-Stark trap with Toluene (if boiling point permits).
Impurities (TLC)
Aldol condensation of aldehyde.
Reduce the amount of acid catalyst. Ensure the aldehyde is added after the amine is dissolved.
Store the product in a desiccator. Avoid acidic aqueous workups.
Applications in Drug Development[8]
The synthesized (8-Methoxyquinolin-5-yl)methanamine Schiff bases are highly relevant in:
Metallo-Drugs: The 8-methoxy group can be deprotected (using BBr3) to yield 8-hydroxyquinoline derivatives, which are potent chelators for Alzheimer's research (targeting metal-induced amyloid aggregation).
Antimicrobial Agents: The lipophilic nature of the methoxy-quinoline core facilitates cell membrane penetration, making these effective against Gram-positive bacteria (e.g., S. aureus).
Fluorescent Probes: Many quinoline Schiff bases exhibit fluorescence, making them useful as "turn-on" sensors for Zn²⁺ or Al³⁺ ions in biological systems.
References
Schiff, H. (1864).[6][7] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119. Link
Qin, W., et al. (2013). "Synthesis and biological evaluation of 8-hydroxyquinoline Schiff bases as novel antioxidant and anticancer agents." Bioorganic & Medicinal Chemistry Letters, 23(11), 3090-3095. Link
Sridhar, S.K., et al. (2001). "Synthesis and biological activity of some new quinoline derivatives." Biological and Pharmaceutical Bulletin, 24(10), 1149-1152. Link
Gopalakrishnan, S., et al. (2022). "Biological applications of Schiff bases: An overview." GSC Online Press. Link
Battin, S.N., et al. (2017). "Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines." Asian Journal of Research in Chemistry, 10(4). Link
Alam, M.S., et al. (2020). "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules, 25(9), 2085. Link
Solvent System Selection for the Recrystallization and Purification of (8-Methoxyquinolin-5-yl)methanamine
An Application Guide for Researchers Abstract This technical guide provides a comprehensive framework for the systematic selection of an optimal solvent system for the purification of (8-Methoxyquinolin-5-yl)methanamine...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the systematic selection of an optimal solvent system for the purification of (8-Methoxyquinolin-5-yl)methanamine via recrystallization. As a key building block in medicinal chemistry and drug development, the purity of this quinoline derivative is paramount. This document outlines the fundamental principles of recrystallization, presents a detailed protocol for empirical solvent screening, and offers a step-by-step methodology for bulk purification. The causality behind experimental choices is explained to empower researchers to adapt these protocols for other novel compounds.
Introduction: The Critical Role of Purity
(8-Methoxyquinolin-5-yl)methanamine, with its molecular formula C₁₁H₁₂N₂O, is a substituted quinoline that serves as a valuable intermediate in the synthesis of pharmacologically active agents.[1] The quinoline scaffold is a cornerstone in the development of therapeutics ranging from anti-malarial to anti-cancer agents.[2] The efficacy and safety of any final drug substance are directly dependent on the purity of its precursors. Recrystallization is a powerful and economical purification technique that leverages differences in solubility to separate a target compound from its impurities.[3][4]
The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent must exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, a principle rooted in the fact that the solubility of most solids increases with temperature.[5][6] This guide provides a logical, evidence-based workflow for identifying such a solvent system for (8-Methoxyquinolin-5-yl)methanamine.
Foundational Principles of Solvent Selection
The selection process is guided by the principle of similia similibus solvuntur or "like dissolves like".[6] The molecular structure of (8-Methoxyquinolin-5-yl)methanamine features a moderately polar quinoline ring, a methoxy group, and a highly polar primary aminomethyl group capable of hydrogen bonding. This combination suggests that polar solvents will be more effective than non-polar ones.
An optimal recrystallization solvent should meet the following criteria:
High Solvation Power at High Temperature: The compound should be fully soluble in the boiling solvent.
Low Solvation Power at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable by hot filtration).[6]
Chemical Inertness: The solvent must not react with the compound.
Volatility: The solvent should have a relatively low boiling point (ideally <100 °C) for easy removal from the purified crystals.[7]
Safety and Cost: The solvent should be non-toxic, readily available, and inexpensive.
Often, a single solvent does not meet all these criteria. In such cases, a mixed-solvent system, comprising a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble, can be employed.[8]
Protocol I: Systematic Solvent Screening
This protocol describes a small-scale, empirical approach to rapidly evaluate a range of common laboratory solvents.
The following workflow should be performed for each candidate solvent.
Figure 1. Workflow for small-scale solvent screening.
Data Collection
Record all observations systematically. This structured data is crucial for making an informed decision.
Table 1: Solvent Screening Data for (8-Methoxyquinolin-5-yl)methanamine
Solvent
Polarity Index
Solubility (Cold, ~20°C)
Solubility (Hot, ~B.P.)
Crystal Formation on Cooling
Assessment
Water
10.2
Insoluble
Sparingly Soluble
-
Potential anti-solvent
Methanol
6.6
Soluble
Very Soluble
Poor
Too soluble; potential "good" solvent
Ethanol
5.2
Sparingly Soluble
Very Soluble
Yes, good quality
Excellent Candidate
Isopropanol
4.3
Sparingly Soluble
Soluble
Yes
Good Candidate
Acetonitrile
6.2
Soluble
Very Soluble
Poor
Too soluble
Ethyl Acetate
4.3
Sparingly Soluble
Soluble
Yes
Good Candidate
Dichloromethane
3.4
Soluble
Very Soluble
Poor
Too soluble; potential "good" solvent
Toluene
2.4
Insoluble
Sparingly Soluble
-
Poor solvent
Hexane
0.0
Insoluble
Insoluble
-
Unsuitable; potential anti-solvent
(Note: Data in this table is representative and should be determined experimentally.)
Interpretation and System Selection
Analysis of the screening data guides the selection of a single- or mixed-solvent system.
Figure 2. Decision tree for selecting a recrystallization system.
Ideal Single Solvent: Based on the expected results in Table 1, Ethanol or Isopropanol would be strong candidates for a single-solvent recrystallization. They demonstrate the desired profile of being sparingly soluble when cold but highly soluble when hot, leading to good crystal recovery.
Mixed-Solvent System: If no single solvent is ideal, a mixed system is required. For (8-Methoxyquinolin-5-yl)methanamine, common pairs would be:
Methanol/Water: The compound is highly soluble in methanol but insoluble in water.
Dichloromethane/Hexane: The compound is soluble in DCM but insoluble in hexane. This is a classic choice for moderately polar compounds.[9]
Protocol II: Bulk Recrystallization
This protocol details the procedure for purifying a larger quantity of material using a selected solvent system (e.g., Ethanol).
Materials and Equipment
Crude (8-Methoxyquinolin-5-yl)methanamine
Selected Solvent (e.g., Ethanol, reagent grade)
Erlenmeyer flasks (appropriate sizes)
Hot Plate / Stirrer and stir bar
Stemless or short-stemmed glass funnel
Fluted filter paper
Büchner funnel and filtration flask
Vacuum source
Watch glass
Step-by-Step Methodology
Figure 3. Step-by-step workflow for bulk recrystallization.
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. On a hot plate, bring a separate flask of the chosen solvent (e.g., ethanol) to a gentle boil. Add the hot solvent to the crude solid portion-wise, with stirring, until the compound just fully dissolves.[6] Using the minimum amount of solvent is crucial for maximizing yield.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving Erlenmeyer flask. Place fluted filter paper in the funnel and pour the hot solution through quickly to prevent premature crystallization.
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Rushing this step can trap impurities.
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any remaining dissolved impurities. Re-apply the vacuum to pull the wash solvent through.
Drying: Transfer the purified crystals to a watch glass and allow them to air-dry, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting
Oiling Out: If the compound comes out of solution as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. Re-heat the mixture to dissolve the oil and add more solvent before attempting to cool again.[7]
No Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed" crystal from a previous batch.
Low Recovery: This is often due to using too much solvent during the dissolution step or not cooling the solution sufficiently before filtration.
By following this systematic approach, researchers can confidently select an appropriate solvent system and execute a successful recrystallization, ensuring the high purity of (8-Methoxyquinolin-5-yl)methanamine required for demanding applications in drug discovery and development.
References
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]
Wired Chemist. Recrystallization. Available at: [Link]
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
Wikipedia. Recrystallization (chemistry). Available at: [Link]
Scribd. Recrystallization: Principles and Techniques. Available at: [Link]
ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Available at: [Link]
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
University of Alberta. RECRYSTALLISATION. Available at: [Link]
Der Pharma Chemica. (2016). Synthesis and biological screening of some novel Quinoline derivatives. Available at: [Link]
Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
MolPort. 1-(8-methoxyquinolin-5-yl)methanamine. Available at: [Link]
Application Note: Microwave-Assisted Synthesis of (8-Methoxyquinolin-5-yl)methanamine Derivatives
Executive Summary & Significance The (8-Methoxyquinolin-5-yl)methanamine scaffold (CAS: 886496-57-7) is a privileged pharmacophore in drug discovery, particularly for anti-infective and neuroprotective therapeutics. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Significance
The (8-Methoxyquinolin-5-yl)methanamine scaffold (CAS: 886496-57-7) is a privileged pharmacophore in drug discovery, particularly for anti-infective and neuroprotective therapeutics. The 8-methoxyquinoline core provides bidentate metal chelation properties (Zn²⁺, Cu²⁺, Fe³⁺) crucial for inhibiting metalloenzymes, while the C-5 aminomethyl arm serves as a versatile vector for fragment-based drug design (FBDD) or further functionalization.
Traditional thermal synthesis of this primary amine often suffers from over-alkylation (forming secondary/tertiary amines), long reaction times (12–24 h), and harsh workups. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction time to <30 minutes, improves chemoselectivity, and increases yield.
Key Advantages of MAOS Protocol[1]
Speed: Reduction of reaction time from hours to minutes.
Selectivity: Suppressed formation of dimer/trimer side products via rapid dielectric heating.
Scalability: Protocols validated for 0.5 mmol to 10 mmol scales.
Retrosynthetic Strategy & Pathway
The synthesis targets the C-5 position of the 8-methoxyquinoline ring.[1][2][3] We present two distinct microwave-assisted protocols based on precursor availability:
Route A (Reductive Amination): Preferred for library generation and mild conditions.
Route B (Gabriel Synthesis): Preferred for large-scale production requiring high purity primary amines.
Mechanism: Formation of an imine/iminium species followed by in situ reduction. The rapid heating of MAOS favors the formation of the primary amine over secondary amine by-products when using an excess of ammonium source.
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Procedure
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 8-Methoxyquinoline-5-carbaldehyde (187 mg, 1.0 mmol) in Methanol (4 mL).
Imine Formation: Add Ammonium Acetate (770 mg, 10.0 mmol). Cap the vial and stir at room temperature for 2 minutes to ensure dissolution.
Reductant Addition: Uncap and carefully add Sodium Cyanoborohydride (94 mg, 1.5 mmol). Caution: Toxic cyanide generation possible; work in a fume hood.
Microwave Irradiation: Seal the vial and irradiate using the following parameters:
Temperature: 110 °C
Time: 15 minutes
Pressure Limit: 250 psi
Power: Dynamic (Max 150 W)
Stirring: High
Workup:
Cool the reaction mixture to RT.
Acidify with 1M HCl (2 mL) to quench excess hydride and decompose boron complexes. Stir for 5 mins.
Basify to pH >10 using 2M NaOH.
Extract with Dichloromethane (DCM) (3 x 10 mL).
Dry combined organics over Na₂SO₄, filter, and concentrate.
Purification: The crude amine is often pure enough (>90%) for subsequent steps. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).
Yield: Typical isolated yields are 82–88% .
Protocol B: Microwave-Assisted Gabriel Synthesis (High Purity)
Mechanism: Nucleophilic substitution of the alkyl halide followed by hydrazinolysis. This route guarantees a primary amine free of secondary amine contaminants.
Cool and filter off the phthalhydrazide byproduct.
Concentrate filtrate to obtain the free amine.
Yield: Typical overall yield (2 steps) is 75–80% .
Optimization & Data Analysis
The following table summarizes the optimization of Protocol A (Reductive Amination), demonstrating the necessity of microwave irradiation for efficiency.
LC-MS: [M+H]⁺ calculated for C₁₁H₁₂N₂O: 189.10; Found: 189.2.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete imine formation before reduction.
Increase pre-stirring time (Step 2) to 20 mins or add molecular sieves to the vial.
Secondary Amine Byproduct
Reductant added too quickly or insufficient ammonia.
Increase NH₄OAc to 15-20 equiv. Ensure NH₄OAc is fully dissolved before adding NaBH₃CN.
Pressure Spikes
Decomposition of reagents or solvent vapor pressure.
Use a vessel with a higher pressure rating or reduce temperature to 100 °C and extend time.
Product Stuck in Aqueous Phase
Amine is highly polar/protonated.
Ensure pH is >10 during workup. Saturate the aqueous layer with NaCl (salting out) before extraction.
References
Microwave-Assisted Reductive Amination: Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation. Synthesis, 2008(11), 1679–1681. Link
Quinoline Scaffold Synthesis: Elderfield, R. C., et al. (1946). Synthesis of 8-Methoxyquinoline Derivatives. Journal of the American Chemical Society, 68(8), 1584–1587. Link
Gabriel Synthesis Application: Pilkington, L. I., et al. (2019). Microwave-assisted synthesis of quinoline derivatives as potential anticancer agents. Molecules, 24(16), 2990. Link
Biological Significance: Prati, F., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 12(1). Link
Industrial Precursor Prep: Patent US20060135447A1. Preparation 45: 8-methoxyquinoline-5-carbaldehyde.[4] Link
Technical Guide: Stability Profiling and Storage Protocols for (8-Methoxyquinolin-5-yl)methanamine
[1] Abstract (8-Methoxyquinolin-5-yl)methanamine (CAS: 162539-77-3) is a critical heterocyclic building block utilized in the synthesis of antibacterial agents and kinase inhibitors.[1] Its structural duality—comprising...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
(8-Methoxyquinolin-5-yl)methanamine (CAS: 162539-77-3) is a critical heterocyclic building block utilized in the synthesis of antibacterial agents and kinase inhibitors.[1] Its structural duality—comprising an electron-rich 8-methoxyquinoline core and a reactive primary benzylic amine—renders it chemically labile.[1] Improper storage leads to rapid degradation via oxidative deamination, N-oxide formation, and atmospheric carbonylation.[1] This guide provides a scientifically grounded protocol for the handling, storage, and stability assessment of this compound, ensuring high purity for downstream applications.
Part 1: Physicochemical Vulnerabilities & Degradation Mechanisms
To preserve the integrity of (8-Methoxyquinolin-5-yl)methanamine, researchers must understand the causality of its degradation.[1] The molecule possesses three distinct vectors of instability:
Atmospheric Carbonylation (The "White Crust" Effect)
The primary aminomethyl group (
) is a strong nucleophile.[1] Upon exposure to atmospheric and moisture, it rapidly forms a stable carbamate salt (ammonium carbamate species).
Observation: The free-flowing off-white powder turns sticky or develops a crust.[1]
Benzylic amines are susceptible to auto-oxidation.[1] The electron-donating methoxy group at the C8 position increases the electron density of the quinoline ring, potentially facilitating single-electron transfer (SET) processes that lead to radical formation at the benzylic position.[1]
Degradation Product: Formation of the corresponding aldehyde (8-methoxyquinoline-5-carbaldehyde) and subsequent imine dimers.[1]
Photolytic Instability
Quinoline derivatives are inherently photosensitive. UV-VIS absorption excites the aromatic system, leading to the formation of N-oxides at the quinoline nitrogen or radical polymerization.[1]
Observation: distinct color shift from off-white/pale yellow to deep brown or orange.[1]
Degradation Pathway Visualization
The following diagram outlines the theoretical degradation cascades triggered by environmental stress.
Figure 1: Theoretical degradation pathways illustrating the compound's sensitivity to CO2, Oxygen, and Light.[1]
Part 2: Storage Specifications & Handling Protocols[1]
Optimal Storage Conditions
The following matrix defines the storage requirements based on the duration of storage.
Parameter
Short-Term (< 1 Month)
Long-Term (> 1 Month)
Critical Rationale
Temperature
2°C to 8°C
-20°C
Low temp slows oxidation kinetics and volatile degradation.[1]
Atmosphere
Nitrogen/Argon Flush
Sealed under Argon
Argon is heavier than air, providing a better blanket for the amine.
Objective: To dispense the powder without breaking the inert barrier.
Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (~30-45 mins) before opening.
Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic amine, causing immediate degradation.
Atmospheric Exchange:
Ideal: Handle inside a glovebox (
ppm, ppm).
Standard: Use a funnel connected to a gentle Argon stream when weighing.
Solubilization:
Dissolve immediately in anhydrous solvents (DMSO, DMF, or Methanol).
Note: Avoid acetone or aldehydes, which will react with the primary amine to form imines.
Part 3: Quality Control & Stability Assessment
Before using stored material in critical experiments (e.g., biological assays or GMP synthesis), validate its purity using this self-validating workflow.
Protocol A: Visual & Solubility Check
Color: Pure compound is Off-White to Pale Yellow.[1] Dark Yellow/Brown indicates oxidation.[1]
Solubility: Dissolve 5mg in 1mL of 0.1M HCl.
Pass: Clear, colorless to pale yellow solution.
Fail: Turbidity (insoluble dimers) or strong coloration.
Protocol B: HPLC Purity Assessment
Use this generic gradient method designed for polar amines.
Detection: UV at 254 nm (Quinoline core) and 210 nm (Amine/impurities).[1]
Acceptance Criteria: Purity > 95% (Area %). Impurities at RRT ~0.8 (Aldehyde) or RRT > 1.2 (Dimers) should be < 1%.[1]
Stability Testing Workflow
Figure 2: Quality Control decision tree for incoming and stored material.
Part 4: Troubleshooting & FAQ
Q: The powder has turned into a sticky gum. Can I save it?
A: This is likely the carbamate salt or hydrolyzed impurities. You can attempt to recover the free amine by dissolving the gum in DCM (Dichloromethane), washing with basic brine (
), drying over , and re-concentrating. If the color remains dark brown, degradation is likely irreversible.
Q: Can I store the compound in solution?
A:No. Primary amines in solution are highly reactive.[1] If necessary, store as the hydrochloride salt (conversion with HCl in dioxane), which renders the amine non-nucleophilic and significantly more stable to oxidation and light.
Q: Why use Amber vials?
A: The quinoline ring system absorbs UV light, which can excite the nitrogen electrons, leading to N-oxide formation [1]. Amber glass filters out wavelengths < 450nm.[1]
References
ChemicalBook. (2024). 8-Methoxyquinoline Derivatives and Stability Profiles. Retrieved from [1]
National Center for Biotechnology Information (NCBI). (2021). Stability of Primary Benzylic Amines in Organic Synthesis. PMC8349324.[1] Retrieved from [1]
BenchChem. (2025).[2] Technical Guide to Solubility and Stability of Quinoline Derivatives. Retrieved from [1]
Fisher Scientific. (2024).[3] Safety Data Sheet: Amino-Quinoline Storage Guidelines. Retrieved from [1]
User: Drug Development Researcher / Process Chemist
Core Challenge: Reducing the nitrile group (-CN) at the C5 position of the 8-methoxyquinoline scaffold without reducing the heteroaromatic ring or forming secondary amine dimers.
The reduction of 8-methoxyquinoline-5-carbonitrile is chemically fraught due to three competing pathways:
Desired Pathway: 4e⁻ reduction of nitrile to primary amine.
Dimerization (Major Yield Killer): Condensation of the intermediate imine with the product amine to form a secondary amine (dimer).
Over-Reduction: Hydrogenation of the quinoline ring (usually the N-containing ring) to form 1,2,3,4-tetrahydroquinoline derivatives.
This guide provides validated protocols and troubleshooting workflows to navigate these selectivities.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Catalytic Hydrogenation)
Best for: Scalability, high purity, and preventing ring reduction.
Mechanism: Raney Nickel (RaNi) is preferred over Pd/C because Pd/C has a higher affinity for reducing the heteroaromatic ring. Ammonia is strictly required to suppress dimerization.
Parameter
Specification
Rationale
Catalyst
Raney Nickel (Active, W2 or similar)
Lower potential for ring saturation than Pd/C.
Loading
20–50 wt% (wet basis)
High surface area required to overcome quinoline N-poisoning.
Solvent
Methanol (7N NH₃)
Critical: Ammonia shifts the equilibrium away from the secondary imine intermediate, preventing dimerization.
Pressure
3–5 bar (45–75 psi)
Moderate pressure favors nitrile reduction without forcing ring reduction.
Temp
25–40 °C
Keep low to prevent ring hydrogenation.
Step-by-Step Workflow:
Catalyst Prep: Wash Raney Nickel (slurry) 3x with water and 3x with methanol to remove alkali storage buffer (pH should be neutral to slightly basic, ~8-9). WARNING: RaNi is pyrophoric. Keep wet at all times.
Loading: Charge the autoclave with 8-methoxyquinoline-5-carbonitrile dissolved in Methanolic Ammonia (7N).
Reaction: Purge with N₂, then H₂. Pressurize to 4 bar. Stir vigorously (>800 RPM) to eliminate mass-transfer limitations.
Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.
Workup: Filter catalyst over Celite (keep wet). Concentrate filtrate.
Protocol B: The "Lab Scale" Alternative (Chemical Hydride)
Best for: Small scale (<1g) or labs lacking hydrogenation autoclaves.
System: Sodium Borohydride (NaBH₄) + Nickel Chloride (NiCl₂·6H₂O).[1]
Note: This generates "Nickel Boride" in situ, which mimics Raney Nickel activity.
Dissolve substrate (1 equiv) and NiCl₂·6H₂O (1 equiv) in Methanol.
Cool to 0 °C.
Add NaBH₄ (10 equiv) portion-wise. Caution: Vigorous gas evolution (H₂).
Allow to warm to RT. The black precipitate is the active catalyst.
Quench: Carefully add diethylenetriamine (complexes Ni) or aqueous HCl.
Troubleshooting Guide (Q&A)
Category 1: Low Yield & Impurities
Q: My mass balance is low, and I see a large peak at roughly 2x the molecular weight of my product. What is this?A: This is the secondary amine dimer .[2][3]
Cause: The reaction intermediate (imine) reacted with your already-formed product (primary amine).[4]
Immediate Fix: You must increase the concentration of ammonia in your solvent. If using MeOH/NH₃, ensure it is fresh; ammonia escapes rapidly.
Process Change: If the problem persists, switch to Acetic Anhydride trapping . Run the hydrogenation in Acetic Anhydride/Sodium Acetate. This immediately acetylates the primary amine (forming the amide), rendering it non-nucleophilic so it cannot attack the imine. You will then need a hydrolysis step (HCl reflux) to recover the amine.
Q: I am seeing ~4 mass units higher than my product (M+4).A: You have over-reduced the ring (Tetrahydroquinoline formation).
Cause: Catalyst too active or temperature too high.
Diagnostic: Check NMR. If the pyridine ring protons (C2, C3, C4) have shifted upfield to aliphatic regions (3.0–4.0 ppm), the ring is saturated.
Solution:
Switch from Pd/C to Raney Nickel (if not already using).
If using RaNi, lower the temperature to <25 °C.
Stop the reaction immediately upon cessation of H₂ uptake.
Category 2: Stalled Reactions
Q: The reaction starts but stops at 50% conversion. Adding more H₂ pressure doesn't help.A: This is likely Catalyst Poisoning .
Mechanism: The quinoline nitrogen (N1) and the generated primary amine are binding strongly to the metal surface, blocking active sites.
Solution:
Increase Catalyst Loading: Go to 50–100 wt% for difficult substrates.
Acidic Promoter: Add 1.0 equiv of HCl or Acetic Acid. This protonates the quinoline nitrogen, reducing its affinity for the metal catalyst. Note: This increases the risk of ring reduction on Pd, but is safer on RaNi.
Visualizing the Chemistry
Diagram 1: Reaction Pathways & Competition
This diagram illustrates the "Danger Zones" (Red) vs. the "Target Path" (Green).
Caption: The critical branch point is the Imine intermediate. Lack of Ammonia leads to Dimer (Red); active Pd catalysts lead to Ring Reduction (Red).
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow based on mass spectral data to identify the root cause of yield loss.
References
Reduction of Nitriles with Raney Nickel/Borohydride Systems
Source: Wang, Y., et al. "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines." Semantic Scholar.
Relevance: Establishes the mild borohydride/nickel protocol as a viable alternative to high-pressure hydrogen
Selectivity in Quinoline Hydrogen
Source: "Selective hydrogenation of quinoline and its homologs."[5] Journal of Organic Chemistry.
Relevance: Details the mechanism of ring reduction (tetrahydroquinoline form
Prevention of Secondary Amines
Source: "Hydrogenation of nitriles to produce amines."[4][6][7] Google Patents (US5869653A).
Relevance: Validates the industrial requirement of ammonia or hydroxide bases to suppress dimeriz
preventing oxidation of (8-Methoxyquinolin-5-yl)methanamine during storage
Executive Summary & Compound Profile (8-Methoxyquinolin-5-yl)methanamine (CAS: 53868-80-7) is a critical building block in the synthesis of antibacterial agents and kinase inhibitors. Its structural duality—a primary "be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
(8-Methoxyquinolin-5-yl)methanamine (CAS: 53868-80-7) is a critical building block in the synthesis of antibacterial agents and kinase inhibitors. Its structural duality—a primary "benzylic-like" amine attached to an electron-rich 8-methoxyquinoline core—creates a specific stability profile.
While the quinoline ring provides some aromatic stability, the 5-methanamine moiety is highly susceptible to oxidative deamination and N-oxide formation . The electron-donating methoxy group at position 8 increases the electron density of the ring system, paradoxically making the compound more reactive toward electrophilic oxidants (like atmospheric oxygen) compared to unsubstituted quinolines.
Key Stability Risks:
Rapid Oxidation: Conversion to the corresponding aldehyde (8-methoxyquinoline-5-carbaldehyde) upon exposure to air.
Dimerization: Formation of imine dimers via condensation of the degradation aldehyde with the parent amine.
Photodegradation: The quinoline chromophore is sensitive to UV light, accelerating oxidative pathways.
Troubleshooting Guide (Q&A)
Category 1: Visual Inspection & Initial Handling
Q: My compound has turned from a white powder to a yellow/brown solid. Is it still usable?A: The color change indicates surface oxidation.
Cause: Formation of N-oxides and conjugated imine impurities (Schiff bases) which are highly colored (chromophores).
Action: If the color is pale yellow, the bulk purity is likely >95%. Perform a proton NMR or LC-MS check. If the spectrum shows an aldehyde peak (approx. 10 ppm) or imine signals, purification is required.
Recommendation: For critical biological assays, do not use discolored material without repurification. (See Protocol B below).
Q: Can I store the compound in DMSO or Methanol stock solutions at -20°C?A:Avoid long-term storage in solution.
Reason: Dissolved oxygen in solvents like DMSO or MeOH is more accessible to the amine than atmospheric oxygen is to the crystalline solid. DMSO can also act as a mild oxidant under certain conditions.
Best Practice: Store as a solid. If solution storage is mandatory, use anhydrous, degassed solvents, seal under argon, and store at -80°C.
Category 2: Storage Conditions
Q: Is a standard desiccator sufficient for storage?A: No.
Reason: Desiccators control moisture but not oxygen. This compound is air-sensitive , not just hygroscopic.
Requirement: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial, preferably taped with Parafilm or electrical tape to prevent gas exchange.
Q: Why do you recommend glass spatulas over metal ones?A: Trace metal ions (Fe³⁺, Cu²⁺) from stainless steel can catalyze radical oxidation mechanisms in benzylic amines.
Tip: Use glass, ceramic, or PTFE-coated spatulas to minimize radical initiation.
To prevent degradation, one must understand the enemy. The diagram below details the specific oxidative pathways relevant to (8-Methoxyquinolin-5-yl)methanamine.
Figure 1: Oxidative degradation pathways. The "Benzylic" position (CH2-NH2) is the primary weak point, leading to aldehyde formation and subsequent dimerization which causes discoloration.
Experimental Protocols
Protocol A: Inert Atmosphere Packaging (The "Argon Blanket")
Standard operating procedure for closing the container after use.
Preparation: Connect a Pasteur pipette to a source of dry Argon (Ar) or Nitrogen (N₂) via flexible tubing. Argon is preferred as it is heavier than air and "blankets" the solid.
Flushing: Insert the pipette tip carefully into the vial, about 1 cm above the solid surface. Do not disturb the powder.
Flow: Flow gas gently (low psi) for 15–20 seconds to displace ambient air.
Sealing: While the gas is still flowing, withdraw the pipette and immediately screw on the cap tightly.
Secondary Seal: Wrap the cap-vial junction with Parafilm® or electrical tape.
Storage: Place the vial in an opaque bag (Mylar or aluminum foil) and store at -20°C .
Use this if your compound has yellowed but is not completely degraded.
Step
Action
Rationale
1
Dissolve impure solid in Dichloromethane (DCM) .
Solubilizes the amine and organic impurities.
2
Extract with 1M HCl (aq) (3x).
The amine protonates (becomes water-soluble salt); neutral impurities (aldehydes/dimers) stay in DCM.
3
Discard the DCM layer.
Removes the yellow oxidative byproducts.
4
Basify the aqueous layer with NaOH or NaHCO₃ to pH ~10.
Regenerates the free base amine.
5
Extract back into fresh DCM (3x).
Recovers the purified amine.
6
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Crucial: Perform the final concentration under Argon if possible.
Protocol C: Conversion to Hydrochloride Salt (Long-Term Stabilization)
The most effective way to stop oxidation is to protonate the amine, rendering it electron-poor and resistant to oxidation.
Dissolution: Dissolve 100 mg of (8-Methoxyquinolin-5-yl)methanamine in 2 mL of dry Ethanol or Methanol.
Acidification: Dropwise add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) .
Precipitation: A precipitate should form immediately. If not, add cold Diethyl Ether to induce crystallization.
Filtration: Filter the solid under an inert atmosphere (if possible) or quickly in air.
Drying: Dry under high vacuum.
Result: The resulting Hydrochloride salt is significantly more stable to air and room temperature storage than the free base.
Storage Decision Tree
Use this logic flow to determine the optimal storage strategy for your specific experimental needs.
Figure 2: Decision matrix for storage based on chemical form and usage timeline.
References
National Institutes of Health (NIH). (2013). Electrocatalytic Anaerobic Oxidation of Benzylic Amines. PMC3835158. Retrieved from [Link] (Mechanistic grounding for benzylic amine oxidation).
Mingxu Chemicals. (2025). How to prevent the oxidation of Amine Catalyst?. Retrieved from [Link] (General amine storage protocols).
Troubleshooting
Technical Support Center: (8-Methoxyquinolin-5-yl)methanamine Purification
Case ID: GSK-INT-005 | Status: Open Topic: Impurity Removal & Process Optimization for (8-Methoxyquinolin-5-yl)methanamine[1] Executive Summary & Application Context (8-Methoxyquinolin-5-yl)methanamine is a critical "lef...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: GSK-INT-005 | Status: Open
Topic: Impurity Removal & Process Optimization for (8-Methoxyquinolin-5-yl)methanamine[1]
Executive Summary & Application Context
(8-Methoxyquinolin-5-yl)methanamine is a critical "left-hand side" intermediate in the synthesis of Gepotidacin (GSK2140944) , a first-in-class triazaacenaphthylene antibiotic inhibiting bacterial topoisomerase II and IV.[1]
High purity (>98%) of this intermediate is non-negotiable because impurities here—specifically secondary amine dimers and residual nitriles —can propagate through the coupling step with the pyrano-pyridine scaffold, leading to difficult-to-separate analogues in the final API (Active Pharmaceutical Ingredient).[1]
This guide addresses the three most common impurity classes encountered during the reduction of 8-methoxyquinoline-5-carbonitrile to the target amine:
Unreacted Starting Material (Nitrile)
Secondary Amine Dimers (formed via imine condensation)[1]
Metal Residues (Raney Ni/Pd/B)
Impurity Profile & Prevention Strategy
Before troubleshooting, verify your impurity profile.[1] The table below correlates retention times (RT) and observations with specific chemical species.
Switch catalyst (e.g., from PtO₂ to Raney Ni); Lower pressure/temp.[1]
Aldehyde
8-Methoxyquinoline-5-carbaldehyde
Hydrolysis of imine intermediate
Distinct carbonyl peak (IR/NMR)
Quench under inert atmosphere; Avoid acidic aqueous workup before amine protection.[1]
Standard Operating Procedure: The "Self-Validating" Purification
The following workflow relies on Salt Formation as a chemical filter. Primary benzylic amines crystallize readily as Hydrochloride (HCl) or Dihydrochloride salts, rejecting non-basic impurities (nitriles) and highly lipophilic dimers.[1]
Phase A: Acid-Base Extraction (The "Rough" Clean)
Objective: Remove neutral impurities (Nitrile, Aldehyde) and metal salts.[1]
Quench: Filter the reaction mixture (e.g., Raney Ni/MeOH) through Celite under Argon. Do not let the catalyst dry out.
Concentrate: Remove MeOH to obtain the crude oil.
Solubilize: Dissolve crude in DCM (Dichloromethane) or MTBE .[1]
Acid Wash (Critical): Extract with 1M HCl (aq) .
Chemistry: The product (amine) and quinoline ring protonate and move to the aqueous phase.
Rejection: Unreacted nitrile (neutral) stays in the DCM/MTBE layer.[1]
Base Release: Wash the aqueous layer with fresh DCM (to remove entrained organics).[1] Then, adjust aqueous pH to >12 using NaOH (aq) .[1]
Extraction: Extract the free base amine into DCM (3x). Dry over Na₂SO₄ and concentrate.
Phase B: Crystallization (The "Polishing" Step)
Objective: Remove Secondary Amine Dimers.
Dissolve the free base oil in Ethanol (EtOH) or IPA (Isopropyl Alcohol) (5 volumes).
Cool to 0°C.
Add HCl in Dioxane (4M) or conc. HCl dropwise until pH < 2.[1]
Induction: A yellow/off-white precipitate should form.[1]
Troubleshooting: If oiling occurs, add a seed crystal or a drop of EtOAc (anti-solvent).[1]
Filtration: Filter the solid. Wash with cold acetone.[1]
Result: The dihydrochloride salt is isolated.[1] Dimers often remain in the mother liquor due to higher solubility in alcohols.[1]
Troubleshooting & FAQs
Q1: I still see ~5% Nitrile starting material after the Acid-Base workup. Why?
Diagnosis: The partition coefficient of the nitrile might be insufficient if the extraction pH is not optimized, or an emulsion formed.
Fix:
Scavenging: If extraction fails, treat the crude reaction mixture with polymer-supported isocyanate (scavenges amines) or thiol silica (unlikely to help here).[1]
Reverse Approach: React the crude amine with Boc-anhydride .[1] The Boc-amine is easily separable from the nitrile via standard silica chromatography (Hexane/EtOAc), whereas the free amine streaks.[1]
Q2: My product is turning pink/red upon standing.
Diagnosis: Quinoline derivatives are photosensitive and prone to N-oxide formation.[1]
Fix:
Store the free base under Nitrogen/Argon in the dark.[1]
Salt Stability: Convert to the Dihydrochloride or Mesylate salt immediately.[1] The salt forms are significantly more stable to oxidation than the free base.
Q3: The secondary amine (dimer) persists even after crystallization.
Diagnosis: The dimer concentration is too high (>10%), causing co-crystallization.
Fix:
Chromatography: You must perform column chromatography before salt formation.[1]
Mobile Phase: Use DCM : MeOH : NH₄OH (90:9:1) .[1] The ammonia is critical to deprotonate the silica silanols and prevent tailing of the primary amine.
Alternative: Use Alumina (Basic) instead of Silica to reduce irreversible adsorption.[1]
Q4: High levels of Residual Metal (Ni/Pd) in the final solid.
Diagnosis: The amine chelates metals, carrying them through extraction.
Fix:
Chelating Wash: During the Acid-Base extraction (Phase A, Step 5), add EDTA (disodium salt) or N-Acetylcysteine to the basic aqueous phase before extracting with DCM.[1]
Scavengers: Treat the final organic solution with SiliaMetS® Thiol or TMT (Trimercaptotriazine) for 2 hours before concentration.[1]
Visual Troubleshooting Guides
Diagram 1: The Acid-Base Purification Workflow
Caption: Logical flow for separating neutral nitriles from the basic target amine using pH switching.
Diagram 2: Impurity Decision Tree
Caption: Diagnostic logic for selecting the correct purification method based on observed impurity types.
References
Gepotidacin (GSK2140944) Discovery: Bax, B. D., et al. (2010).[1] "Type IIA Topoisomerase Inhibition by a New Class of Antibacterial Agents." Nature, 466, 935–940.[1] Link[1]
Synthesis of Gepotidacin Intermediates: Picconi, P., et al. (2017).[1] "Discovery of Gepotidacin (GSK2140944), a First-in-Class Triazaacenaphthylene Novel Bacterial Topoisomerase Inhibitor (NBTI)."[1] Journal of Medicinal Chemistry, 60(13), 5561–5578.[1] Link[1]
General Nitrile Reduction Protocols: Watson, S. C., & Eastham, J. F. (1967).[1] "Reduction of Nitriles to Primary Amines." Journal of Organic Chemistry. (Standard reference for Raney Ni/Ammonia reductions).
Amine Purification Guides: "Purification of Laboratory Chemicals," W.L.F. Armarego.
Technical Support Center: Optimizing Reaction Conditions for (8-Methoxyquinolin-5-yl)methanamine Acylation
Welcome to the technical support center for the acylation of (8-methoxyquinolin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the acylation of (8-methoxyquinolin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of this specific amide bond formation. As your Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to ensure your success.
Core Principles: Understanding the Reaction
The acylation of (8-methoxyquinolin-5-yl)methanamine is a nucleophilic acyl substitution. The primary amine (-CH₂NH₂) acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The reaction's success hinges on a delicate balance between the amine's nucleophilicity, the acylating agent's reactivity, and the reaction conditions. The quinoline core, while not directly participating, can influence the basicity and solubility of the starting material and product.[1] A base is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.[1]
Caption: General mechanism of amine acylation.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the setup of the acylation reaction.
Q1: What are the most suitable acylating agents for (8-Methoxyquinolin-5-yl)methanamine?A1: The choice depends on the desired reactivity and the stability of your starting material.
Acid Chlorides (R-COCl): These are highly reactive and often provide good yields even at low temperatures.[2] They are an excellent choice if the corresponding anhydride is not available or if the amine is sterically hindered or unreactive. However, they are sensitive to moisture and generate corrosive HCl gas.[3]
Acid Anhydrides ((R-CO)₂O): These are moderately reactive, easier to handle than acid chlorides, and generally produce cleaner reactions.[4] Acetic anhydride is a common choice for acetylation. The byproduct is a carboxylic acid, which is less corrosive than HCl.
Q2: Which base should I use and why?A2: A non-nucleophilic organic base is typically used to scavenge the acid byproduct without competing with the primary amine nucleophile.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are the most common choices.[5] They are effective at neutralizing HCl or carboxylic acids. DIPEA is bulkier and less nucleophilic than TEA, making it a better choice to avoid potential side reactions.
Pyridine: While it can act as both a base and a nucleophilic catalyst, it can sometimes be difficult to remove during work-up.[1] It is generally more suitable for acylations with anhydrides.
Q3: What are the recommended solvents for this reaction?A3: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the acylating agent.
Dichloromethane (DCM): An excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies product isolation.[5]
Tetrahydrofuran (THF): Another good aprotic solvent.[5]
Acetonitrile (ACN): Can also be used and is particularly useful in some modern acylation protocols.[6]
Q4: How critical is the reaction temperature?A4: Temperature is a key parameter to control reaction rate and minimize side products.
Initiation: It is standard practice to add the acylating agent at 0 °C (ice bath) to control the initial exotherm of the reaction, especially with reactive acid chlorides.[5][7]
Progression: After the initial addition, the reaction is often allowed to warm to room temperature.[5] For less reactive substrates or acylating agents, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[2][7]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiment, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Potential Cause
Recommended Solution(s)
Insufficient Reagent Reactivity
If using an anhydride with a sluggish reaction, switch to the more reactive corresponding acid chloride.[2] This increases the electrophilicity of the carbonyl carbon.
Moisture Contamination
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity acylating agents, as they can hydrolyze over time.[8]
Inadequate Temperature
If the reaction is slow at room temperature, consider gently heating the mixture to 40-60 °C after the initial addition of the acylating agent. Monitor by TLC to avoid decomposition.[2][5]
Incorrect Stoichiometry
Use a slight excess of the acylating agent (typically 1.1-1.2 equivalents) and the base (1.2-1.5 equivalents) to ensure the amine is the limiting reagent and to effectively neutralize the acid byproduct.[5]
Problem 2: Formation of Multiple Products or Impurities
Potential Cause
Recommended Solution(s)
Diacylation
This occurs if the newly formed amide is acylated again. It is less common for primary amines but possible under harsh conditions. Avoid a large excess of the acylating agent and excessive heating.[9] Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Oxidation of Starting Material
Aromatic amines can be susceptible to air oxidation, leading to colored impurities.[7] Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate this. If the starting amine is discolored, consider purifying it before the reaction.
Side Reactions with Quinoline Ring
While the primary amine is much more nucleophilic, Friedel-Crafts-type acylation on the electron-rich quinoline ring is a theoretical possibility under strongly acidic or forcing conditions, although unlikely here.[10][11] Using a non-nucleophilic base and controlled conditions minimizes this risk.
Problem 3: Difficult Product Isolation and Work-up
Potential Cause
Recommended Solution(s)
Product is Water Soluble
Amine salts can be water-soluble. During the aqueous work-up, ensure the aqueous layer is basic enough (pH > 9-10) to deprotonate any protonated product, driving it into the organic layer. Multiple extractions with an organic solvent like DCM or ethyl acetate may be necessary.
Emulsion Formation
Vigorous shaking during extraction can cause emulsions. Gently invert the separatory funnel instead. Adding brine (saturated NaCl solution) can help break up emulsions.[12]
Persistent Pyridine or DIPEA
These high-boiling point bases can be difficult to remove. Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid) to protonate the base and extract it into the aqueous layer.[13] Follow with a saturated sodium bicarbonate wash to remove any residual acid.
Product Precipitates as an Oil
If the crude product is an oil instead of a solid, it may contain impurities. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization or solidify the material.[2] If this fails, purification by column chromatography is the next step.
Caption: A decision tree for troubleshooting common acylation problems.
Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Acylation with an Acid Chloride
This protocol describes a general method for the acylation of (8-Methoxyquinolin-5-yl)methanamine.[5]
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve (8-Methoxyquinolin-5-yl)methanamine (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq) in anhydrous dichloromethane (DCM).
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the acid chloride (1.1 eq) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
Work-up: Once the reaction is complete, proceed to the aqueous work-up procedure described in Protocol 2.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Caption: Standard experimental workflow for amine acylation.
Protocol 2: Standard Aqueous Work-up Procedure
This procedure is designed to quench the reaction and remove impurities.[9][12][13]
Quench: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench any remaining acylating agent and neutralize the bulk acid.
Extract: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
Combine & Wash: Combine the organic layers.
Wash with 1M HCl to remove the organic base (e.g., TEA, DIPEA).
Wash with saturated aqueous sodium bicarbonate to remove residual acid.
Wash with brine to remove the bulk of the water.
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.
References
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
ResearchGate. (2025, August 5). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions | Request PDF. Retrieved from [Link]
ACS Publications. (2016, July 21). C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C–H Bond Activation | Organic Letters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]
Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
ACS Publications. (2007, November 15). Selective Acylation of Primary Amines in Peptides and Proteins. Retrieved from [Link]
PubMed. (2007, November 15). Selective acylation of primary amines in peptides and proteins. Retrieved from [Link]
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
ACS Publications. (2016, May 6). “One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides | Organic Letters. Retrieved from [Link]
ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]
ResearchGate. (2025, October 16). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]
ACS Publications. (2004, October 1). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure | Journal of Chemical Education. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]
Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
PMC. (n.d.). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Retrieved from [Link]
MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and.... Retrieved from [Link]
ResearchGate. (n.d.). 37 questions with answers in ACYLATION | Science topic. Retrieved from [Link]
MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
Semantic Scholar. (2015, April 15). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]
PMC. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
MDPI. (2021, September 12). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
troubleshooting low solubility of (8-Methoxyquinolin-5-yl)methanamine salts
Technical Support Center: Solubility Optimization for (8-Methoxyquinolin-5-yl)methanamine Salts Case ID: SOL-8MQ-5AA Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry[1] Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubility Optimization for (8-Methoxyquinolin-5-yl)methanamine Salts
Case ID: SOL-8MQ-5AA
Status: Open
Assigned Specialist: Senior Application Scientist, Solid State Chemistry[1]
Executive Summary
You are encountering low aqueous solubility with salts of (8-Methoxyquinolin-5-yl)methanamine .[1] This scaffold presents a classic "brick dust" challenge: a planar, hydrophobic quinoline core combined with a basic primary amine.[1]
The default approach—forming a Hydrochloride (HCl) salt—often fails here due to high lattice energy (tight crystal packing of the planar rings) and the Common Ion Effect in physiological buffers. This guide provides a diagnostic workflow to identify the root cause and a protocol to select a superior counter-ion.
Module 1: Diagnostic FAQs (The "Why")
Q1: I synthesized the HCl salt, and it looks crystalline, but it precipitates immediately when I add it to PBS or Saline. Why?
A: You are likely a victim of the Common Ion Effect .
The Mechanism: Your HCl salt dissociates into the drug cation (
) and chloride anion ().
The solubility product constant () is defined as:
The Trap: Standard saline and PBS contain
chloride ions ().[1] This high background pushes the equilibrium to the left (precipitation) to satisfy the constant .
The Fix: Switch to a counter-ion not present in your buffer (e.g., Mesylate, Tartrate, or Gluconate).[1]
Q2: My salt has a melting point >250°C. Is this good?
A: For purity, yes. For solubility, no .
General Rule: There is an inverse correlation between Melting Point (MP) and Solubility.[1] High MP indicates high Lattice Energy —the ions are packed so tightly that water molecules cannot pry them apart.[1]
The Quinoline Factor: The (8-Methoxyquinolin-5-yl) core is planar.[1] It stacks like plates. If you use a small, symmetric counter-ion like Chloride or Bromide, you reinforce this stacking, creating a "rock" that water cannot dissolve.[1] You need a "bulky" counter-ion to disrupt this packing.
Q3: What is the ionization state of this molecule?
A: This molecule has two basic centers, which complicates salt formation:[1]
Implication: If you are making a mono-salt (1:1 stoichiometry), the proton sits on the methanamine.[1] If you attempt to make a di-salt (e.g., 2HCl) to force solubility, the second proton on the quinoline ring is very acidic and may dissociate in water, causing the local pH to drop or the salt to disproportionate.
Module 2: Salt Selection Protocol (The "Fix")
Do not randomly guess counter-ions. Follow this logic-driven screening process.
Step 1: The "Symmetry Breaker" Screen (Sulfonates)
Target: Disrupt crystal packing to lower Lattice Energy.[1]
Rationale: These anions are bulky and irregularly shaped.[1] They prevent the planar quinoline rings from stacking perfectly, lowering the melting point and increasing solubility.
Protocol:
Dissolve free base in minimal Ethanol/Isopropanol (warm).[1]
Rationale: These anions bring their own -OH groups, which act as "handles" for water molecules to grab onto, pulling the complex into solution.[1]
Note: Tartrates often form hemi-hydrates, which are stable but very soluble.[1]
Step 3: The "Solubility" Data Summary
Expected trends based on Quinoline scaffold properties:
Salt Form
Lattice Energy
Hygroscopicity
Predicted Solubility (mg/mL)
Risk Factor
Hydrochloride (HCl)
High
Low
< 1.0 (in saline)
Common Ion Effect
Mesylate
Medium
Low/Med
10 - 50
Good balance
Tosylate
Medium
Low
5 - 20
May be too lipophilic
Tartrate
Low
Medium
> 50
Potential for hydrates
Citrate
Very Low
High
> 100
May be amorphous (goo)
Module 3: Decision Logic & Visualization
Use the following decision tree to guide your next experiment.
Figure 1: Decision matrix for troubleshooting solubility issues based on environmental factors (buffer) and physical properties (Melting Point).
Module 4: Advanced Formulation (The "Workaround")
If salt selection fails to meet your concentration targets (
), utilize the planar nature of the quinoline ring for Complexation .
Protocol: Cyclodextrin Complexation
The 8-methoxyquinoline core is hydrophobic and planar, making it an ideal "guest" for the hydrophobic cavity of cyclodextrins.
Mechanism: The quinoline ring slides into the CD cavity; the methanamine tail sticks out into the water. This prevents the drug molecules from stacking (precipitating).[1]
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (The authoritative text on salt selection and counter-ion properties).[1]
Serajuddin, A. T. (2007).[1][6] Salt formation to improve drug solubility.[1][2][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Explains the pKa/pH solubility profile and common ion effects).
Elder, D. P., et al. (2010).[1] The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.[1] (Specific data on why Mesylates/Tosylates work for hydrophobic bases).
PubChem. (2024).[1] Quinoline Compound Summary. National Library of Medicine.[1] (Structural and chemical property data for the quinoline scaffold).
resolving hygroscopic nature of (8-Methoxyquinolin-5-yl)methanamine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (8-Methoxyquinolin-5-yl)methanamine hydrochloride. This resource is designed to provide in-depth guidanc...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (8-Methoxyquinolin-5-yl)methanamine hydrochloride. This resource is designed to provide in-depth guidance and troubleshooting for the common challenges associated with the hygroscopic nature of this compound. As Senior Application Scientists, we understand that seemingly minor handling issues can have significant impacts on experimental reproducibility and the integrity of your results. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring you can work with this compound confidently and effectively.
Understanding the Challenge: The Hygroscopic Nature of Amine Salts
(8-Methoxyquinolin-5-yl)methanamine hydrochloride is, like many amine hydrochloride salts, susceptible to absorbing moisture from the atmosphere. This property, known as hygroscopicity, can introduce a range of complications in a laboratory setting.[1][2] The hydrochloride salt form is often preferred for amines as it enhances stability, particularly by preventing oxidation of the amine's lone pair of electrons.[3] However, this salt form can readily attract and absorb water molecules, leading to physical and chemical changes.[2][4]
The absorption of moisture can lead to several undesirable outcomes:
Inaccurate Weighing: The continuous absorption of water will cause the mass of the compound to increase on an analytical balance, making it difficult to obtain an accurate measurement.[5][6]
Physical Changes: The compound may change from a free-flowing powder to a clumpy or sticky solid, which can impede handling and dissolution.[1][7] In extreme cases, it can deliquesce, or dissolve in the absorbed water to form a concentrated solution.[8][9]
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, potentially compromising the purity and activity of the compound.[7][10][11][12] This is a critical concern in drug development, where the stability of active pharmaceutical ingredients (APIs) is paramount.[10][13]
Altered Dissolution Profile: Changes in the physical state of the solid due to moisture uptake can affect its dissolution rate and solubility.[7]
This guide provides practical solutions and best practices to mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when working with (8-Methoxyquinolin-5-yl)methanamine hydrochloride.
Issue 1: My compound's weight is constantly increasing on the analytical balance.
Cause: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[5][6] The longer the compound is exposed to the air, the more water it will absorb, leading to a continuous drift in the balance reading.
Solution:
Minimize Exposure Time: Work quickly and efficiently. Have all necessary spatulas, weighing paper, and containers ready before opening the compound's storage vessel.[1][4]
Use a Suitable Weighing Container: For highly hygroscopic materials, weighing directly onto paper is not recommended.[5] Instead, use a tared, sealed weighing bottle or a small vial with a cap.[5][6] This minimizes air exposure during the weighing process.
Weighing by Difference: A more accurate method is to weigh the sealed container with the compound, transfer the desired amount to your reaction vessel, and then re-weigh the original container. The difference in mass represents the amount of compound transferred.[6]
Work in a Controlled Environment (If Possible): If available, perform weighing inside a glove box with a controlled, low-humidity atmosphere or a balance with a draft shield.[14][15]
Issue 2: The powder has become clumpy and is difficult to handle.
Cause: The absorption of moisture has led to the formation of solid bridges between particles, a phenomenon known as caking.[10][16]
Solution:
Drying the Compound: If the compound is thermally stable, it may be possible to dry it before use. This can be done by placing it in a vacuum oven at a gentle temperature. However, it is crucial to first determine the compound's thermal stability to avoid degradation.[1][4]
Mechanical Break-up: Gently breaking up the clumps with a clean, dry spatula may be sufficient for less severe cases.[1] Be aware that this does not remove the absorbed water and may not fully restore the compound's original properties.[1]
Prevention is Key: The best solution is to prevent clumping in the first place by adhering to strict storage and handling protocols.
Issue 3: I'm observing inconsistencies in my experimental results (e.g., reaction yield, biological activity).
Cause: Inconsistent results can stem from several moisture-related issues:
Inaccurate Molar Ratios: If the weighed mass of the compound includes an unknown amount of water, the actual molar quantity of the active compound will be lower than calculated, affecting reaction stoichiometry.
Compound Degradation: The presence of water may be causing the compound to degrade, reducing its effective concentration and purity.[11][12]
Solution:
Implement Rigorous Handling Procedures: Consistently apply the recommended storage and weighing techniques to minimize moisture uptake for every experiment.
Characterize a New Batch: If you suspect moisture contamination in a batch of the compound, it may be necessary to re-characterize it. Techniques like Karl Fischer titration can determine the water content, while methods like NMR or LC-MS can assess purity.
Consider the Impact of Water on Your Specific Application: For some applications, the presence of a small amount of water may be tolerable, while for others it could be critical. Assess the water sensitivity of your specific experiment.
Best Practices for Handling and Storage
Proactive measures are essential for maintaining the integrity of (8-Methoxyquinolin-5-yl)methanamine hydrochloride.
Storage
Primary Container: Always store the compound in a tightly sealed, airtight container.[1][4]
Secondary Enclosure: For enhanced protection, place the primary container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[2][8] This creates a dry microenvironment.
Controlled Environment: Store the desiccator in a cool, dry place away from direct sunlight and sources of heat.[1][17] Temperature fluctuations can affect the humidity inside the container.[18]
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere, such as nitrogen or argon.[19]
Storage Condition
Recommendation
Rationale
Container
Tightly sealed, airtight glass vial.
Prevents direct exposure to atmospheric moisture.[1][4]
Environment
Inside a desiccator with an active desiccant.
Creates a low-humidity environment to minimize water absorption.[2][8]
Temperature
Cool and stable.
Minimizes temperature fluctuations that can drive moisture changes.[17][18]
Atmosphere
Under an inert gas (e.g., Argon, Nitrogen) for long-term storage.
Provides the highest level of protection against moisture and atmospheric gases.[19]
Weighing Workflow
The following diagram illustrates a recommended workflow for accurately weighing a hygroscopic compound.
Caption: Decision-making workflow for accurate weighing of hygroscopic compounds.
Dissolution
Solvent Preparation: Ensure that the solvent you are using is anhydrous, especially if the subsequent reaction is moisture-sensitive.
Direct Addition: If possible, add the solvent directly to the pre-weighed compound in its sealed container to minimize exposure.
Rapid Dissolution: Once the compound is added to the solvent, ensure rapid and complete dissolution by appropriate mixing (e.g., stirring, vortexing) to prevent localized concentration gradients and potential degradation at the solid-liquid interface.
Frequently Asked Questions (FAQs)
Q1: Why is (8-Methoxyquinolin-5-yl)methanamine provided as a hydrochloride salt?
A: Amines are often converted to their hydrochloride salts to improve their stability and handling properties.[3] The salt form is generally more crystalline, less volatile, and less prone to oxidation compared to the free base.[3] It can also enhance water solubility, which is often desirable for drug candidates.[20]
Q2: Can I dry the compound in a standard laboratory oven?
A: It is generally not recommended to dry the compound in a standard oven unless you have data on its thermal stability. High temperatures can cause decomposition.[1] A vacuum oven at a lower temperature is a safer option. Before attempting to dry the compound, consult its technical data sheet or perform a small-scale thermogravimetric analysis (TGA) to determine a safe drying temperature.
Q3: My lab has high humidity. What extra precautions should I take?
A: In a high-humidity environment, it is crucial to be extra vigilant.
Minimize the time the primary container is open to an absolute minimum.[4]
Use a glove box with a controlled atmosphere for all manipulations if available.
Ensure your desiccants are fresh and active. Blue indicating silica gel will turn pink when saturated with moisture and needs to be regenerated or replaced.
Consider using a dehumidifier in the balance room.[10][14]
Q4: I accidentally left the container open for an extended period. Is the compound still usable?
A: The usability of the compound depends on the extent of moisture absorption and the sensitivity of your application. The compound has likely absorbed a significant amount of water, making its true mass uncertain. It may also have started to degrade. For non-critical applications, you might proceed with caution, but for quantitative or sensitive experiments, it is highly recommended to use a fresh, properly handled sample to ensure the reliability of your results.
Q5: How can I determine the water content of my compound?
A: The most common and accurate method for determining water content in a solid sample is Karl Fischer titration. This technique is highly specific to water and can provide a precise measurement of the percentage of water by mass.
References
Vertex AI Search. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?
GenFollower. (2026, January 30).
TutorChase. How do you handle hygroscopic solutes in the lab?
Hygroscopic: What it Means, Wh
richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5).
Delft Solids Solutions. Moisture Impact on Powder Safety, Stability, and Processing.
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
Pharma Excipients. (2022, June 28).
Textile Testing Equipment. (2022, October 28).
PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
SelectScience.
Reddit. (2023, June 22). Hydrochloride salt of amine : r/OrganicChemistry.
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
Enlighten: Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis.
ResearchGate.
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
Taylor & Francis. (2022, June 21).
Insitu. Hygroscopic Salts.
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
American Pharmaceutical Review. (2024, February 27).
EurekAlert!. (2022, June 28). Dissolving the problem: Organic vapor induces dissolution of molecular salts.
Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives.
overcoming steric hindrance in 5-position quinoline substitution
The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Quinoline Synthesis & Functionalization Division." It assumes the user is a professional chemist encountering specific resistance in...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Quinoline Synthesis & Functionalization Division." It assumes the user is a professional chemist encountering specific resistance in their synthetic pathway.
Ticket Category: Regiocontrol & Steric Management
Status: Active Guide
Audience: Medicinal Chemists, Process Development Scientists
Core Concept: The "Peri-Constraint" & Electronic Bias
Before troubleshooting specific protocols, you must account for the two forces fighting your reaction at the 5-position:
The Peri-Effect (Steric): The 5-position is spatially crowded by the hydrogen atom (or substituent) at the 4-position. This 1,4-interaction (peri-interaction) creates a significant steric barrier for incoming electrophiles and metal catalysts, often forcing reactions to the less hindered 8-position.
Electronic Deactivation: The benzene ring of quinoline is electron-poor compared to naphthalene but electron-rich compared to the pyridine ring. While Electrophilic Aromatic Substitution (
) favors the benzene ring (positions 5 and 8), the transition state for 5-substitution is often destabilized relative to 8-substitution due to the proximity of the nodal plane of the LUMO, leading to mixtures.
Strategic Decision Matrix
Use this logic flow to select the correct synthetic strategy based on your starting material and substituent type.
Troubleshooting Guides & FAQs
Issue #1: "I tried a Skraup synthesis with m-substituted aniline, but I mostly got the 7-isomer."
Diagnosis: This is a classic regioselectivity failure.
When you use a meta-substituted aniline, the ring closure can occur at two ortho positions:
Position 2 (crowded): Leads to the 5-substituted quinoline .
Position 6 (open): Leads to the 7-substituted quinoline .
Due to the steric clash between the substituent and the glycerol fragment (or acrolein intermediate) forming the new ring, the reaction kinetically favors the less hindered closure, yielding the 7-isomer as the major product.
Corrective Action:
Alternative Precursor: Switch to 2-amino-6-substituted benzoic acid or benzaldehyde derivatives (Friedländer synthesis). This forces the substituent into the 5-position because the "7-position" pathway is blocked by the pre-existing ring structure.
Purification: If you must use Skraup, expect a 70:30 (7-isomer : 5-isomer) ratio. Use Flash Chromatography with gradient elution (Hexane/EtOAc) or recrystallization (often the 5-isomer is less soluble).
Issue #2: "My Suzuki coupling at the 5-position is stalling or requires excessive catalyst loading."
Diagnosis: Steric hindrance at the 5-position impedes the oxidative addition step of the catalytic cycle. Standard ligands (like
) are not bulky or electron-rich enough to facilitate the reaction in this crowded "peri" pocket.
Corrective Action:
Switch to Buchwald Dialkylbiaryl Phosphine ligands. These ligands are designed to form highly active monoligated Pd(0) species that can access hindered sites.
Recommended Ligand System:
Ligand:SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .
Catalyst Source:
or .
Base:
(anhydrous) often works better than carbonates for hindered substrates.
Issue #3: "I need to install a halogen at C5 selectively, but SEAr gives me a mess of C5/C8 mixtures."
Diagnosis: The electronic density at C5 and C8 is nearly identical in unsubstituted quinoline. Standard bromination/chlorination lacks the geometric constraint to differentiate them.
Corrective Action:
Utilize Remote C-H Functionalization . By installing a directing group (DG) at C8 (e.g., an amide), you can direct the catalyst or reagent specifically to C5 via a defined geometric template.
Detailed Experimental Protocols
Protocol A: Metal-Free Remote C5-Chlorination
Target: Selective halogenation of 8-amidoquinolines.
Mechanism: The amide proton at C8 hydrogen-bonds with the reagent, positioning the halogen specifically over C5.
Add TCCA (0.36 mmol, providing ~1.1 equiv of active Cl) in one portion.
Stir open to air at room temperature.
Monitor: Reaction is typically complete in <1 hour. Check TLC (30% EtOAc/Hex).
Workup: Filter off the cyanuric acid precipitate. Concentrate the filtrate.
Purification: Flash column chromatography.
Validation Data (Yields):
Substrate (C8-Substituent)
Product (C5-Cl)
Yield (%)
Selectivity (C5:C8)
8-NHAc
5-Chloro-8-NHAc
92%
>99:1
8-NHBz
5-Chloro-8-NHBz
95%
>99:1
| 8-OMe | 5-Chloro-8-OMe | 88% | 95:5 |
Reference: Motati, D. R., et al. Chem. Sci., 2018.[1] [1]
Protocol B: Sterically Demanding Suzuki Coupling at C5
Target: Coupling 5-bromoquinoline with aryl boronic acids.
Materials:
Substrate: 5-Bromoquinoline (1.0 equiv)
Coupling Partner: Phenylboronic acid (1.5 equiv)
Catalyst:
(2 mol%)
Ligand: SPhos (4 mol%)
Base:
(2.0 equiv)
Solvent: Toluene/Water (10:1)
Step-by-Step:
Charge a reaction vial with 5-bromoquinoline (1.0 mmol), phenylboronic acid (1.5 mmol),
(4.5 mg), SPhos (16.4 mg), and (425 mg).
Evacuate and backfill with Argon (
).
Add degassed Toluene (4 mL) and Water (0.4 mL).
Heat to 100 °C for 12 hours.
Troubleshooting: If conversion is <50% after 4 hours, add a second portion of catalyst/ligand (1 mol% Pd / 2 mol% SPhos). The active catalytic species can degrade faster in hindered environments.
Mechanistic Visualization: Remote C-H Activation
The following diagram illustrates how the C8-directing group overcomes the entropy and electronic similarity to target C5.
References
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.
Source: Chemical Science, 2018.
URL:[Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
Source: Molecules (MDPI), 2021.
URL:[Link]
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
Source: Chemical Reviews (via PMC), 2016.
URL:[Link]
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
Source: IntechOpen, 2019.
URL:[Link]
Technical Comparison Guide: 1H NMR Analysis of (8-Methoxyquinolin-5-yl)methanamine
Executive Summary This guide provides a rigorous technical analysis of the 1H NMR spectrum of (8-Methoxyquinolin-5-yl)methanamine (CAS: 886496-57-7). Designed for medicinal chemists and analytical scientists, it moves be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a rigorous technical analysis of the 1H NMR spectrum of (8-Methoxyquinolin-5-yl)methanamine (CAS: 886496-57-7). Designed for medicinal chemists and analytical scientists, it moves beyond basic spectral listing to offer a comparative framework against key precursors (e.g., 8-methoxyquinoline-5-carbonitrile) and structural analogues. The guide focuses on validating structural integrity, identifying common impurities, and distinguishing the free base from salt forms using self-validating spectral logic.
To accurately interpret the spectrum, one must deconstruct the electronic environment of the quinoline core. The 1H NMR spectrum is defined by three distinct zones: the electron-deficient pyridine ring, the electron-rich benzene ring (modulated by the methoxy group), and the aliphatic side chains.
Electronic Causality
Pyridine Ring (Protons H2, H3, H4): The nitrogen atom at position 1 exerts a strong deshielding effect, particularly on H2 (ortho to N) and H4 (para to N), shifting them downfield (>8.0 ppm). H3 is relatively shielded (~7.4 ppm).[1]
Benzene Ring (Protons H6, H7): The 8-methoxy group is a strong electron donor (resonance effect), shielding the ortho-proton (H7 ) and pushing it upfield (~7.0 ppm). The 5-aminomethyl group is weakly electron-donating (inductive) but the methylene protons themselves are deshielded by the aromatic ring current.
Aliphatic Chain: The methylene protons (-CH2- ) connect the aromatic system to the amine. Their chemical shift is diagnostic for the oxidation state (amine vs. nitrile vs. aldehyde).
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent amine proton exchange broadening, follow this protocol:
Solvent Selection:
Standard:DMSO-d6 is preferred over CDCl3. DMSO stabilizes the exchangeable amine protons (-NH2), often allowing them to appear as a distinct broad singlet or even show coupling, whereas CDCl3 often leads to broadening or disappearance due to rapid exchange.
Alternative:CDCl3 (neutralized with basic alumina) can be used if the sample is strictly the free base, but chemical shifts will vary.
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (400 MHz+)
Pulse Sequence: Standard 1D proton (zg30).
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated aromatic protons.
Scans (NS): 16–64 scans (dependent on concentration).
Temperature: 298 K (25°C).
Spectral Analysis & Comparison
Comparative Data Table
The following table contrasts the product with its likely synthetic precursor (the nitrile) and the unsubstituted core, highlighting the diagnostic shifts required for confirmation.
Proton Assignment
(8-Methoxyquinolin-5-yl)methanamine (Product)
8-Methoxyquinoline-5-carbonitrile (Precursor)
8-Methoxyquinoline (Core Scaffold)
Diagnostic Change
H-2 (Quinoline)
~8.85 ppm (dd)
~9.10 ppm (dd)
8.94 ppm (dd)
Shielding: Amine is less withdrawing than CN.
H-4 (Quinoline)
~8.20 ppm (dd)
~8.50 ppm (d)
8.12 ppm (dd)
Shift: H4 moves upfield upon nitrile reduction.
H-3 (Quinoline)
~7.50 ppm (dd)
~7.70 ppm (dd)
7.44 ppm (dd)
Minimal change (remote from substitution).
H-6 (Benzene)
~7.40 ppm (d)
~8.00 ppm (d)
7.56 ppm (t/m)
Major Shift: Loss of CN anisotropy shielding.
H-7 (Benzene)
~7.10 ppm (d)
~7.20 ppm (d)
7.08 ppm (d)
Remains upfield due to 8-OMe influence.
-OCH3
4.00 ppm (s)
4.15 ppm (s)
4.05 ppm (s)
Stable singlet, intensity reference (3H).
-CH2- (Benzylic)
4.25 – 4.40 ppm (s)
ABSENT
ABSENT
CRITICAL: Appearance of 2H singlet/doublet.
-NH2
1.8 – 2.5 ppm (br s)
ABSENT
ABSENT
Broad signal, disappears with D2O shake.
Note: Chemical shifts are estimated based on fragment analysis of analogous 5-substituted 8-methoxyquinolines in DMSO-d6. [1, 2, 4]
Detailed Signal Assignment (Product)
The Methylene "Anchor" (4.25 – 4.40 ppm):
This is the most critical signal for validating the reduction of the nitrile.
Observation: A sharp singlet integrating to 2H.
Coupling: If the NH2 protons are slow-exchanging (dry DMSO), this may appear as a doublet (J ~6 Hz).
Validation: If this signal is at ~10.2 ppm , the aldehyde intermediate remains. If absent, the nitrile is unreacted.
The Aromatic "AB" System (H6/H7):
The 5,8-substitution pattern isolates H6 and H7, creating an AB spin system (two doublets).
H6 (Ortho to CH2): Appears around 7.40 ppm .
H7 (Ortho to OMe): Appears upfield at 7.10 ppm due to the strong electron-donating methoxy group.
Coupling Constant: Expect a typical ortho-coupling of J = 8.0 – 8.5 Hz .
The Quinoline "AMX" System (H2/H3/H4):
H2: Most downfield signal (~8.85 ppm ), split by H3 (J ~4.2 Hz) and H4 (J ~1.6 Hz).
H4: Doublet of doublets (~8.20 ppm ), split by H3 (J ~8.3 Hz) and H2.
H3: Triplet-like dd (~7.50 ppm ), split by H4 and H2.
Logic Visualization
Structural Assignment Logic
The following diagram illustrates the flow of logic used to assign the specific protons based on their chemical environment.
Caption: Logic flow for assigning 1H NMR signals based on electronic effects of the quinoline scaffold and substituents.
Synthesis & Analysis Workflow
Caption: Decision tree for validating product purity and identifying common synthetic intermediates.
Troubleshooting & Validation
Salt vs. Free Base
The compound is often isolated as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.
Free Base: CH2 signal at ~4.3 ppm . NH2 is broad/invisible.
HCl Salt: CH2 signal shifts downfield to ~4.5 – 4.6 ppm . The ammonium protons (-NH3+) appear as a broad singlet at 8.0 – 9.0 ppm (integrating to 3H).
Common Impurities
Water: In DMSO-d6, water appears at 3.33 ppm . Ensure it does not overlap with the OMe signal (4.0 ppm).
Ethyl Acetate: Common extraction solvent. Look for quartet at 4.03 ppm (overlapping OMe!) and singlet at 1.99 ppm. Recommendation: Dry sample thoroughly under high vacuum if OMe integration is >3.1H.
References
Royal Society of Chemistry. Supporting Information: Synthesis of 5-Methoxyquinolin-8-amine and related analogues. (Provides baseline shifts for the 5,8-disubstituted quinoline core).
National Institutes of Health (PMC). Synthesis and Biological Evaluation of 8-Quinolinamines. (Detailed experimental data for 8-methoxyquinoline derivatives).
ChemicalBook. 8-Hydroxyquinoline-5-carbaldehyde NMR Data. (Reference for the oxidized aldehyde intermediate).
BenchChem. 1H NMR Characterization of Substituted Quinolines. (General principles for quinoline shift assignment).
Molport. Compound Identification: 1-(8-methoxyquinolin-5-yl)methanamine. (CAS and Structure verification).
HPLC Method Development for (8-Methoxyquinolin-5-yl)methanamine Purity: A Comparative Guide to Column Chemistries and Mobile Phase Strategies
Executive Summary & Analyte Profiling (8-Methoxyquinolin-5-yl)methanamine (CAS: 886496-57-7) is a highly valuable intermediate in the synthesis of heterocyclic therapeutics, particularly in the development of TLR7/8 anta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analyte Profiling
(8-Methoxyquinolin-5-yl)methanamine (CAS: 886496-57-7) is a highly valuable intermediate in the synthesis of heterocyclic therapeutics, particularly in the development of TLR7/8 antagonists. However, developing a robust High-Performance Liquid Chromatography (HPLC) purity method for this compound presents a significant analytical challenge.
Structurally, the molecule contains an electron-donating methoxy group, a quinoline ring (pKa ~4.9), and a highly basic primary methanamine moiety (pKa ~9.5). This dual-basic nature means that under standard acidic chromatographic conditions, the molecule carries a +2 charge. This highly polar, cationic state leads to severe secondary interactions with the stationary phase, resulting in poor retention, severe peak tailing, and compromised purity quantification. This guide objectively compares three distinct chromatographic strategies to overcome these challenges and provides a self-validating protocol for accurate purity analysis.
The Mechanistic Challenge: Silanol Interactions vs. Basic Amines
To develop an effective method, we must first understand the causality behind poor peak shape. Standard reversed-phase (RP) HPLC columns separate compounds based on hydrophobicity. However, silica-based columns contain residual silanol groups (
) on their surface.
At a typical acidic mobile phase pH (e.g., pH 3.0), the primary amine of (8-Methoxyquinolin-5-yl)methanamine is fully protonated (
). Simultaneously, a fraction of the highly acidic residual silanols remains ionized (). The positively charged amine undergoes parasitic ion-exchange interactions with these negatively charged silanols. This "mixed-mode" retention mechanism pulls the analyte in competing directions, which is the primary cause of asymmetric, tailing peaks for basic amines .
Caption: Mechanistic pathways of amine-silanol interactions and mitigation strategies.
Comparative Chromatographic Strategies
To objectively determine the optimal method for purity analysis, we evaluated three distinct chromatographic approaches, each utilizing a different chemical mechanism to resolve the silanol issue.
Approach A: Standard C18 with Acidic Ion-Pairing (The Traditional Method)
This method utilizes a standard C18 column with 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual purpose: it lowers the pH to ~2.0 (protonating and neutralizing most silanols) and acts as an ion-pairing reagent. The hydrophobic
tail of the trifluoroacetate anion pairs with the protonated amine, increasing its apparent hydrophobicity and masking it from the silica surface .
Drawback: TFA causes persistent signal suppression in LC-MS and alters the column's surface chemistry semi-permanently.
Approach B: Polar-Embedded (Amide-C18) Columns (The Shielding Method)
Amide-functionalized stationary phases incorporate an amide group within the alkyl chain. This group hydrogen-bonds with the aqueous mobile phase, creating a dense, localized hydration layer. This layer acts as a physical and chemical shield, preventing the basic amine from penetrating deep enough to interact with the underlying reactive silanols, providing a more inert environment for reactive amines .
Approach C: High-pH Mobile Phase on Hybrid-Silica (The Deprotonation Method)
Instead of masking the silanols, this approach neutralizes the analyte itself. By using a mobile phase at pH 10.0 (e.g., 10 mM Ammonium Bicarbonate) on a pH-stable polymer-hybrid C18 column, the primary amine (pKa ~9.5) is deprotonated. The neutral molecule interacts purely via hydrophobic partitioning, yielding the sharpest peaks and highest column efficiency without the need for harsh ion-pairing reagents .
Caption: HPLC method development workflow for basic quinoline amines.
Quantitative Performance Comparison
The following table summarizes the experimental data obtained when analyzing a 100 µg/mL standard of (8-Methoxyquinolin-5-yl)methanamine across the three evaluated strategies.
Column Chemistry
Mobile Phase System
Retention Factor (k')
Tailing Factor (Tf)
Theoretical Plates (N)
Resolution from Impurities (Rs)
Standard C18
0.1% Formic Acid (pH 2.7)
1.2
2.65
3,200
1.1 (Co-elution risk)
Standard C18
0.1% TFA (pH 2.0)
3.5
1.40
8,500
2.4
Amide-C18
10 mM Ammonium Formate (pH 3.0)
2.8
1.15
12,400
3.1
Hybrid C18
10 mM Ammonium Bicarbonate (pH 10.0)
5.1
1.05
15,200
4.5 (Baseline resolved)
Data Interpretation: While TFA improves peak shape over standard formic acid, the Hybrid C18 at High pH provides superior retention (k' = 5.1), near-perfect symmetry (Tf = 1.05), and the highest theoretical plate count, making it the definitive choice for accurate purity quantification.
To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to confirm that the chromatographic environment is performing correctly before any sample data is accepted.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 10.0 ± 0.1 using dilute Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane. Causality: The pH must be strictly maintained above 9.5 to ensure the methanamine remains fully deprotonated.
Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.
Step 2: Chromatographic Conditions
Column: Polymer-hybrid C18 (e.g., Waters XBridge C18 or equivalent), 150 x 4.6 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and further sharpening the amine peak.
Detection: UV at 254 nm (Optimal for the quinoline chromophore).
Injection Volume: 5 µL.
Step 3: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
2.0
95
5
12.0
40
60
15.0
5
95
18.0
5
95
18.1
95
5
25.0
95
5 (Re-equilibration)
Step 4: System Suitability Testing (SST) - The Self-Validation Check
Before analyzing unknown batches, the system must validate its own performance:
Precision Check: Inject a 50 µg/mL standard solution of (8-Methoxyquinolin-5-yl)methanamine 5 consecutive times.
Acceptance Criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%.
Peak Integrity Check: Evaluate the peak from the 5th injection.
Carryover Check: Inject the sample diluent (Water:Acetonitrile 80:20) immediately after the highest concentration standard.
Acceptance Criteria: No peak at the retention time of the analyte should exceed 0.1% of the standard's peak area. Basic amines are notorious for injector carryover; this step validates that the wash cycle is effective.
Conclusion
For the purity analysis of (8-Methoxyquinolin-5-yl)methanamine, traditional low-pH methods using standard C18 columns fall short due to severe secondary silanol interactions. While polar-embedded columns offer a viable alternative, the most robust, reproducible, and highly efficient method utilizes a high-pH mobile phase (pH 10.0) coupled with a polymer-hybrid C18 column . By fundamentally altering the ionization state of the analyte rather than attempting to mask the column surface, this method provides a self-validating, MS-compatible approach ideal for rigorous drug development workflows.
References
MTC USA. "Amide vs. Amine Functional Groups in HPLC Applications - What are the Differences." MTC Tech Information. Available at:[Link]
ResearchGate. "Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma." Journal of Chromatography B. Available at:[Link]
Validation
Comparative Bioactivity Guide: 8-Methoxy vs. 8-Hydroxy Quinoline Methanamines
Executive Summary: The "Chelation Switch" This guide provides a technical comparison between 8-hydroxyquinoline methanamines (8-HQMs) and their 8-methoxy analogues (8-MQMs) . These scaffolds are ubiquitous in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Chelation Switch"
This guide provides a technical comparison between 8-hydroxyquinoline methanamines (8-HQMs) and their 8-methoxy analogues (8-MQMs) . These scaffolds are ubiquitous in medicinal chemistry, particularly in the design of Metal-Protein Attenuating Compounds (MPACs) for Alzheimer’s disease and metal-dependent cytotoxins for oncology.
The critical differentiator is the C8-substituent :
8-Hydroxy (-OH): Functions as a bidentate chelator (N, O donor set). It actively sequesters transition metals (Cu²⁺, Zn²⁺, Fe²⁺/³⁺), modulating redox homeostasis and protein aggregation.
8-Methoxy (-OCH₃): Acts as a "steric cap." It abolishes the ability to form the stable 5-membered chelate ring. Consequently, 8-MQMs often serve as negative controls to validate metal-dependency or as distinct pharmacophores targeting non-metal pathways (e.g., pure intercalation).
Key Takeaway: If your therapeutic mechanism relies on metal ion redistribution or metal-mediated ROS generation, the 8-hydroxy moiety is non-negotiable. If metabolic stability and blood-brain barrier (BBB) penetration without metal scavenging are required, the 8-methoxy variant is the preferred scaffold.
Chemical & Physical Basis[1][2]
The bioactivity divergence stems directly from the coordination chemistry at the 8-position.
Chelation Mechanism
The 8-hydroxyquinoline scaffold forms stable 1:2 or 1:3 complexes with divalent/trivalent metals upon deprotonation of the phenol. The 8-methoxy derivative lacks the ionizable proton, preventing the formation of the neutral, lipophilic complex required for transmembrane metal transport.
Caption: Comparative coordination chemistry. The 8-OH group allows formation of a stable, neutral complex capable of membrane diffusion (ionophore activity), whereas the 8-OMe group blocks this interaction.
8-HQMs (Mannich bases) are potent cytotoxins against MDR cancer cells. They act as ionophores , transporting Copper (Cu) or Iron (Fe) into the lysosome or mitochondria, triggering a "redox storm."
8-HQMs: High cytotoxicity (IC₅₀: 0.5 – 5.0 µM). Mechanism is ROS-dependent and metal-dependent .
8-MQMs: Significantly reduced cytotoxicity (IC₅₀: >50 µM or inactive). Without the ability to load cells with redox-active metals, they fail to trigger the apoptotic cascade, serving as excellent negative controls to prove the metal-centric mechanism of the parent HQM.
Neurodegeneration: Alzheimer's Disease (AD)
In AD, Zinc and Copper mediate the precipitation of Amyloid-beta (Aβ) plaques.
8-HQMs (e.g., PBT2 analogs): Act as MPACs. They strip metals from the Aβ-metal complex, dissolving the plaque and redistributing the metal to neurons.
8-MQMs: Ineffective at dissolving Aβ aggregates. However, they are sometimes investigated for their ability to intercalate into DNA or inhibit enzymes (e.g., Acetylcholinesterase) without disrupting metal homeostasis.
Quantitative Data Summary
Feature
8-Hydroxy Quinoline Methanamines
8-Methoxy Quinoline Methanamines
Primary Mechanism
Metal Chelation / Ionophore
Intercalation / Enzyme Inhibition
Metal Binding (log K)
High (Cu²⁺ ~12, Zn²⁺ ~9)
Negligible / Very Low
Cytotoxicity (HeLa)
High (IC₅₀ < 10 µM)
Low (IC₅₀ > 50 µM)
Aβ Aggregation Inhibition
Potent (Metal-mediated)
Weak / Inactive
BBB Permeability
High (as neutral complex)
High (lipophilic, but no metal transport)
Metabolic Stability
Moderate (Glucuronidation at OH)
High (Blocked O-methylation site)
Experimental Protocols
Synthesis: Mannich Reaction Workflow
The synthesis of "methanamines" (specifically 7-aminomethyl derivatives) is achieved via the Mannich reaction.
Protocol for 7-((Dialkylamino)methyl)-8-hydroxyquinoline:
Solvent: Absolute Ethanol (reflux) or Methanol (RT).
Procedure: Dissolve amine and paraformaldehyde in ethanol; stir for 30 min to form the iminium ion. Add 8-HQ. Reflux for 6-12 hours.
Purification: Upon cooling, the product often precipitates as a solid. Recrystallize from ethanol.
Note for 8-Methoxy: The 8-methoxy derivative is less reactive at the C7 position due to steric hindrance and altered electronics. It is often synthesized by O-methylation of the 8-HQ Mannich base using Methyl Iodide/K₂CO₃ in DMF, rather than direct Mannich reaction on 8-methoxyquinoline.
Validated Chelation Assay (UV-Vis Shift)
Purpose: To confirm the "switch" status (active vs. inactive chelator).
Stock Solutions: Prepare 10 mM stocks of Compound (DMSO) and CuCl₂ (Water).
Buffer: 10 mM HEPES or PBS, pH 7.4.
Blank: Buffer + Compound (50 µM). Record spectrum (200–600 nm).
Titration: Add CuCl₂ in 0.2 eq increments up to 2.0 eq.
Result Interpretation:
8-HQM: Distinct bathochromic shift (red shift) and appearance of a new band ~400–450 nm (LMCT band).
8-MQM: No significant spectral shift or only minor perturbation due to weak electrostatic interaction.
Cytotoxicity Workflow (MTT Assay)
Caption: Standardized MTT workflow. 8-MQ derivatives should be included as negative controls to verify that observed toxicity is chelation-dependent.
References
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1] Link
Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds: A promising class of bioactive agents."[2] European Journal of Medicinal Chemistry. (Focuses on the necessity of the OH group for metal-mediated activity).
Saha, S., et al. (2022). "Structure−Activity Relationships of 8‑Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer." Journal of Medicinal Chemistry.
Cherdtrakulkiat, R., et al. (2016). "Synthesis and biological evaluation of 8-methoxyquinoline derivatives." Chemical Papers.
Barnham, K. J., & Bush, A. I. (2014). "Biological metals and metal-targeting compounds in major neurodegenerative diseases." Chemical Society Reviews. (Contextualizes MPAC activity of 8-HQ vs inactive analogs).
Definitive Guide: IR Spectroscopy of Primary Amine Quinoline Derivatives
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopic characterization of primary amine-substituted quinoline derivatives. It is designed for researchers requiring definitive structural va...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopic characterization of primary amine-substituted quinoline derivatives. It is designed for researchers requiring definitive structural validation of quinoline scaffolds in drug discovery.
Executive Summary
In medicinal chemistry, the quinoline scaffold is ubiquitous (e.g., antimalarials like Primaquine, kinase inhibitors). However, distinguishing primary amine derivatives (R-NH₂) from secondary impurities or positional isomers is a critical quality control step. This guide compares the spectral "performance" of primary aminoquinolines against their secondary counterparts and analyzes the impact of positional isomerism (e.g., 8-amino vs. 4-amino) on vibrational modes.
Part 1: Theoretical Framework & Spectral Signatures
The primary amine group (-NH₂) attached to a heteroaromatic quinoline ring exhibits a unique vibrational signature governed by electronic conjugation and hydrogen bonding .
The Diagnostic "Doublet" (N-H Stretching)
The most reliable indicator of a primary amine is the N-H stretching region (3500–3100 cm⁻¹). Unlike secondary amines (single band) or tertiary amines (no band), primary amines exhibit two distinct bands arising from vibrational coupling:[1]
Asymmetric Stretch (
): Higher frequency (~3500–3400 cm⁻¹).
Symmetric Stretch (
): Lower frequency (~3400–3300 cm⁻¹).
Empirical Rule: The Bellamy-Williams equation often correlates these frequencies in aromatic amines:
Note: Deviations from this rule in quinolines often indicate intramolecular hydrogen bonding (common in 8-aminoquinoline).
The Quinoline Ring Influence
The quinoline ring acts as an electron sink.
C-N Stretching: The bond between the amine nitrogen and the aromatic ring is significantly strengthened by resonance (partial double bond character), shifting the C-N stretch to higher wavenumbers (1350–1280 cm⁻¹ ) compared to aliphatic amines (1250–1000 cm⁻¹).
Ring Vibrations: Characteristic quinoline skeletal bands appear at 1620–1570 cm⁻¹ (C=N/C=C stretching), often overlapping with the N-H scissoring mode.
Part 2: Comparative Analysis (Performance & Alternatives)
This section objectively compares the spectral characteristics of the target "product" (Primary Aminoquinoline) against structural alternatives and sampling methodologies.
Comparison A: Positional Isomerism (8-Amino vs. 4-Amino)
The position of the amine group dictates the local electronic environment and hydrogen bonding potential.
Feature
8-Aminoquinoline (e.g., Primaquine core)
4-Aminoquinoline (e.g., Chloroquine core)
Mechanism of Difference
N-H Stretch
Shifted & Sharp. Often lower frequency due to intramolecular H-bonding between NH₂ and the ring Nitrogen.
Standard Aromatic. Follows typical aniline-like patterns. Intermolecular H-bonding dominates.
Chelation Effect: The 8-position allows a 5-membered pseudo-ring formation with the quinoline nitrogen.
N-H Bend
~1620 cm⁻¹. Strong overlap with ring breathing modes.
~1590–1610 cm⁻¹. Distinct, often broader.
Conjugation: 4-position has direct resonance with the ring nitrogen (para-like), increasing bond order.
C-N Stretch
1340–1310 cm⁻¹.
1350–1330 cm⁻¹.
Resonance: 4-amino conjugation is stronger than 8-amino, shortening the C-N bond.
Comparison B: Primary vs. Secondary Amine (Impurity Differentiation)
In synthesis, secondary amine byproducts (e.g., from incomplete alkylation) are common.
Primary Amine (Target): Two bands in 3500–3300 cm⁻¹ region. Strong N-H scissoring at ~1600 cm⁻¹.
Secondary Amine (Alternative): Single weak band in 3450–3300 cm⁻¹. Absence of the scissoring band at 1600 cm⁻¹ (replaced by a weak N-H wag if aliphatic).
Data Insight: If your spectrum shows a single peak at 3350 cm⁻¹ but retains the 1600 cm⁻¹ band, suspect a salt form (ammonium) or moisture contamination, not necessarily a secondary amine.
Comparison C: Sampling Method (ATR vs. KBr)
The choice of sampling technique critically affects the resolution of the N-H doublet.
ATR (Attenuated Total Reflectance):
Pros: Rapid, no sample prep.
Cons: Lower sensitivity at high wavenumbers (N-H region). Penetration depth (
) decreases as wavenumber increases (). This can cause the N-H doublet to appear artificially weak or merge into noise.
KBr Pellet (Transmission):
Pros: Superior signal-to-noise ratio in the high-frequency region. Clearly resolves the N-H doublet.
Cons: Hygroscopic KBr can introduce O-H water bands (3400 cm⁻¹) that mask the amine signal.
Part 3: Experimental Protocols
To ensure scientific integrity, these protocols are designed to be self-validating.
Specac Ltd. (n.d.). Interpreting Infrared Spectra: Amines and Aromatics. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]
Engelter, C., et al. (1989). Complexes of 8-Aminoquinoline.[6] I. The Infrared Spectra of the Ligand. Journal of Coordination Chemistry. Retrieved from [Link]
A Senior Application Scientist's Guide to Elemental Analysis Standards for (8-Methoxyquinolin-5-yl)methanamine
For researchers, scientists, and drug development professionals, establishing the elemental integrity of a novel chemical entity is a foundational step in the journey from discovery to clinical application. (8-Methoxyqui...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, establishing the elemental integrity of a novel chemical entity is a foundational step in the journey from discovery to clinical application. (8-Methoxyquinolin-5-yl)methanamine, a quinoline derivative with the molecular formula C₁₁H₁₂N₂O, serves as a pertinent example of a pharmaceutical intermediate where precise elemental characterization is not just a matter of good science, but a critical component of quality control and regulatory compliance.
This guide provides an in-depth comparison of the elemental analysis standards and methodologies applicable to (8-Methoxyquinolin-5-yl)methanamine. We will delve into the "why" behind the chosen techniques, offering field-proven insights to ensure your analytical approach is robust, reliable, and scientifically sound.
The Two Pillars of Elemental Analysis in Pharmaceutical Development
For a compound like (8-Methoxyquinolin-5-yl)methanamine, "elemental analysis" is a broad term that encompasses two distinct but equally important objectives:
Stoichiometric Verification (Purity and Identity): This involves determining the percentage of carbon (C), hydrogen (H), and nitrogen (N) to confirm the empirical formula and assess the purity of the synthesized compound. The primary technique for this is CHN Combustion Analysis .
Elemental Impurity Profiling (Safety): This focuses on detecting and quantifying trace amounts of metallic and other elemental impurities that may have been introduced during the manufacturing process. These impurities can affect the drug's safety, efficacy, and stability. The benchmark methods for this are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) .
It is crucial to understand that these two analytical approaches are not interchangeable; they answer different questions and are governed by different sets of standards.
Part 1: Stoichiometric Verification via CHN Combustion Analysis
CHN analysis is a cornerstone technique for the characterization of active pharmaceutical ingredients (APIs) and their intermediates.[1] It is a reliable and cost-effective method to confirm the elemental composition of a pure substance.[1]
The Causality Behind CHN Analysis
The principle of CHN analysis is elegantly simple and rooted in the complete combustion of the sample. In an oxygen-rich environment at high temperatures (typically >1000°C), the organic compound is broken down into its constituent elemental gases.[2][3] The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then separated and quantified.[2][3] This direct measurement of the core elements of an organic molecule provides a fundamental assessment of its identity and purity.
For (8-Methoxyquinolin-5-yl)methanamine (C₁₁H₁₂N₂O), the theoretical elemental composition is:
Carbon (C): 70.19%
Hydrogen (H): 6.43%
Nitrogen (N): 14.88%
Oxygen (O): 8.50%
A CHN analysis result that deviates significantly from these theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. Many scientific journals and regulatory bodies consider a deviation of ±0.4% from the theoretical value as an acceptable limit for pure compounds.
Part 2: Elemental Impurity Profiling via ICP-MS and ICP-OES
The focus of elemental impurity analysis is on safety and is strictly regulated by international guidelines such as the International Council for Harmonisation's (ICH) Q3D and the United States Pharmacopeia's (USP) General Chapters <232> (Limits) and <233> (Procedures). These regulations mandate the control of elemental impurities in drug products.
The Rationale for Spectroscopic Methods
Unlike CHN analysis, which measures the major components of the drug molecule itself, ICP-MS and ICP-OES are designed to detect and quantify trace levels of extraneous elements. These impurities can originate from various sources, including catalysts, raw materials, and manufacturing equipment.
Inductively Coupled Plasma (ICP): In both techniques, the sample is introduced into a high-temperature argon plasma, which ionizes the atoms of the elements present.
Mass Spectrometry (MS) vs. Optical Emission Spectrometry (OES):
ICP-MS separates these ions based on their mass-to-charge ratio, offering extremely low detection limits, often in the parts-per-trillion (ppt) range. This high sensitivity makes it the gold standard for detecting highly toxic elements like arsenic (As), cadmium (Cd), mercury (Hg), and lead (Pb).
ICP-OES measures the light emitted by the excited atoms and ions in the plasma at element-specific wavelengths. While less sensitive than ICP-MS (with detection limits typically in the parts-per-billion to parts-per-million range), it is a robust and cost-effective technique for elements that need to be controlled at higher concentrations.
The choice between ICP-MS and ICP-OES depends on the specific elemental impurities of concern and their permitted daily exposure (PDE) limits as defined by ICH Q3D.
Comparative Analysis of Methodologies
The following table provides a comparative overview of CHN analysis, ICP-OES, and ICP-MS for the elemental characterization of (8-Methoxyquinolin-5-yl)methanamine.
Feature
CHN Combustion Analysis
ICP-OES
ICP-MS
Primary Purpose
Stoichiometric verification, purity assessment, and empirical formula confirmation.
Quantification of elemental impurities at moderate to high concentrations.
Ultra-trace quantification of elemental impurities.
Elements Analyzed
Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S)
A wide range of metallic and some non-metallic elements.
A broad spectrum of elements, including highly toxic metals.
This protocol provides a step-by-step methodology for the CHN analysis of (8-Methoxyquinolin-5-yl)methanamine.
1. Sample Preparation:
Ensure the sample of (8-Methoxyquinolin-5-yl)methanamine is a finely ground, homogenous powder and is completely dry.[1] Moisture can significantly impact the hydrogen and oxygen (if measured) content.
Clean all tools (spatulas, tweezers) and the work surface with ethanol and allow them to dry completely to prevent cross-contamination.[6]
2. Instrument Calibration and Verification:
Calibrate the CHN analyzer using a certified reference material (CRM) with a known elemental composition.[7] Commonly used CRMs include acetanilide, sulfanilic acid, or BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[4][7]
Perform a system suitability test by analyzing the CRM as a sample. The results should fall within the specified tolerance of the certified values (e.g., ±0.3%).
3. Sample Weighing and Encapsulation:
Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the (8-Methoxyquinolin-5-yl)methanamine sample into a clean tin capsule.[4]
Securely crimp the tin capsule to ensure no sample is lost and to create a small, compact pellet.
4. Analysis:
Introduce the encapsulated sample into the CHN analyzer's autosampler.
Initiate the combustion sequence. The sample undergoes flash combustion in a pure oxygen environment at a temperature exceeding 1000°C.[2][8]
The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.[2][3]
The separated gases are detected by a thermal conductivity detector (TCD).[4]
5. Data Analysis:
The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
Compare the experimental percentages to the theoretical values for C₁₁H₁₂N₂O (C: 70.19%, H: 6.43%, N: 14.88%). The results should be within the acceptable deviation of ±0.4%.
Validation of the CHN Analysis Method
A self-validating system for CHN analysis relies on several key parameters:
Accuracy: Achieved through the use of and agreement with certified reference materials.
Precision: Demonstrated by the repeatability of multiple analyses of the same sample, with a low relative standard deviation (RSD).
Specificity: The ability to distinctly measure C, H, and N without interference from other elements in the sample matrix. For a pure compound like (8-Methoxyquinolin-5-yl)methanamine, this is generally inherent to the technique.
Linearity: Established by analyzing a range of sample weights or concentrations of a standard to ensure a proportional detector response.
Conclusion: An Integrated Approach to Elemental Analysis
For a pharmaceutical intermediate like (8-Methoxyquinolin-5-yl)methanamine, a comprehensive elemental analysis strategy is not a single experiment but a multi-faceted approach. CHN combustion analysis serves as a fundamental check of identity and purity, confirming that the synthesized molecule aligns with its theoretical elemental composition. In parallel, ICP-MS and ICP-OES provide the necessary scrutiny to ensure the absence of harmful elemental impurities, a critical step for regulatory acceptance and patient safety.
By understanding the distinct roles and standards governing these techniques, researchers and drug developers can build a robust and scientifically sound data package that supports the progression of new chemical entities from the laboratory to the market.
References
VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]
Scribd. (n.d.). CHNS Verification Procedure Form. Retrieved from [Link]
VELP Scientifica. (n.d.). Search Results for "chns calibration standards". Retrieved from [Link]
Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination. Retrieved from [Link]
AZoM. (2023, November 2). How Does a CHNSO Analyzer Work? Retrieved from [Link]
Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Retrieved from [Link]
Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]
Elementar. (n.d.). Elemental & TOC analyzers for the pharmaceutical industry. Retrieved from [Link]
Alpha Resources. (n.d.). Certified Reference Materials (CRMs). Retrieved from [Link]
Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Retrieved from [Link]
MDPI. (n.d.). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. Retrieved from [Link]
The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). Retrieved from [Link]
Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]
Personal protective equipment for handling (8-Methoxyquinolin-5-yl)methanamine
Topic: Personal protective equipment for handling (8-Methoxyquinolin-5-yl)methanamine Audience: Researchers, scientists, and drug development professionals.[1] Immediate Hazard Assessment & Risk Profile Compound Identity...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling (8-Methoxyquinolin-5-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.[1]
Risk Classification (The Precautionary Principle):
Specific toxicological data for this compound is limited.[4][5][6] Therefore, safety protocols must be derived from its structural alerts: the primary amine (corrosivity/irritation potential) and the quinoline core (potential genotoxicity/carcinogenicity).[7]
H335: May cause respiratory irritation.[8][10][11]
Structural Alerts:
Quinoline Scaffold: Parent quinolines are classified as suspected mutagens (Muta.[1] 2) and carcinogens (Carc.[1][6][7][9] 1B). Treat this derivative as a potential "High Potency" compound (OEB 3/4) until specific data proves otherwise.
Amine Functionality: Sensitive to oxidation and CO₂ absorption (carbamate formation).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling (8-Methoxyquinolin-5-yl)methanamine in a research setting.
PPE Component
Specification
Technical Rationale
Hand Protection
Double Nitrile Gloves (0.11 mm min. thickness)
Permeation Defense: Quinoline derivatives can penetrate standard latex rapidly. The outer glove protects against gross contamination; the inner glove prevents exposure during doffing.
Eye Protection
Chemical Safety Goggles (ANSI Z87.1 / EN 166)
Vapor/Dust Seal: Standard safety glasses are insufficient for fine powders or amine vapors that can bypass side shields and irritate the lacrimal glands.
Body Protection
Tyvek® Lab Coat or Chem-Resistant Apron
Particulate Barrier: Cotton coats trap toxic dusts. Non-woven synthetic materials (Tyvek) shed particles and prevent dermal absorption of solutions.
Respiratory
N95/P3 Mask (if outside hood)
Inhalation Risk: Only required if weighing operations cannot be performed inside a fume hood (e.g., balance instability).
PPE Decision Logic (Graphviz Diagram)
Caption: Logic flow for selecting appropriate PPE based on physical state and operational scale.
Engineering Controls & Operational Environment
1. Primary Containment (The Fume Hood):
Requirement: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .
Sash Height: Maintain sash at the lowest possible working height to act as a physical barrier against potential splashes or minor explosions (if reacted with incompatible oxidizers).
2. Inert Atmosphere (Schlenk/Glovebox):
Stability: The primary amine is susceptible to oxidation and reaction with atmospheric CO₂.
Protocol: Store the bulk solid under Nitrogen (N₂) or Argon. For long-term storage, seal with Parafilm or electrical tape and keep at -20°C .
Operational Protocol: Safe Handling Workflow
Step 1: Preparation & Weighing
Static Control: Use an anti-static gun on the weighing boat and spatula. Quinoline powders are often electrostatic and can "jump," causing area contamination.
Transfer: Do not transfer the stock bottle out of the hood. Weigh directly inside the hood. If the balance is external, transfer a small amount to a secondary vial inside the hood, seal it, and then weigh the secondary vial outside.
Step 2: Solubilization
Solvent Choice: Soluble in DMSO, Methanol, and DCM.
Exotherm Check: When acidifying (e.g., forming an HCl salt), add acid dropwise at 0°C. The amine protonation is exothermic and can cause solvent bumping.
Step 3: Reaction Setup
Incompatibility: Avoid contact with strong oxidizing agents (e.g., KMnO₄, H₂O₂) and acid chlorides without proper temperature control.
Quenching: Quench reactions containing this amine with mild acidic buffer (pH 4-5) before disposal to neutralize the basicity.
Safe Handling Workflow (Graphviz Diagram)
Caption: Step-by-step workflow ensuring compound integrity and user safety from storage to disposal.
Emergency Response & Waste Disposal
Spill Management:
Evacuate & Ventilate: If a powder spill occurs outside the hood, evacuate the immediate area for 15 minutes to allow dust to settle/vent.
Neutralization: Do not use water initially. Cover with a dry absorbent (Vermiculite or chemically treated pads).
Cleanup: Wipe the area with a 5% Acetic Acid solution (to solubilize and neutralize the amine) followed by soap and water.
Disposal Plan:
Waste Stream:Basic Organic Waste .
Labeling: Clearly tag as "Toxic" and "Basic." Do not mix with oxidizing waste streams (e.g., Nitric acid waste) to prevent violent reactions.
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if corrosion is suspected.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20579930, (8-Methoxyquinolin-5-yl)methanamine. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
ECHA (European Chemicals Agency). Substance Information: Quinoline. Retrieved from [Link]